molecular formula C9H8F2O B130818 2-(2,4-Difluorophenyl)prop-2-en-1-ol CAS No. 141113-36-2

2-(2,4-Difluorophenyl)prop-2-en-1-ol

Cat. No.: B130818
CAS No.: 141113-36-2
M. Wt: 170.16 g/mol
InChI Key: JONDTFNGQQZTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)prop-2-en-1-ol (CAS 141113-36-2) is a fluorinated organic compound with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . It is classified as a β-methylene benzeneethanol derivative and is characterized by an allylic alcohol functional group attached to a 2,4-difluorophenyl ring . This structure makes it a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its primary research value lies in its role as a key intermediate in the asymmetric synthesis of complex molecules. Patent literature highlights its significance in the production of advanced intermediates for azole derivatives, which are explored for their potential as antifungal agents . The compound's structure, featuring both a reactive double bond and a hydroxyl group, allows for further chemical transformations, enabling researchers to construct stereochemically defined structures essential for biological activity . As a reagent, it is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can request a quote for this compound based on their specific project requirements .

Properties

IUPAC Name

2-(2,4-difluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONDTFNGQQZTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450795
Record name 2-(2,4-difluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141113-36-2
Record name 2-(2,4-difluorophenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)prop-2-en-1-ol, with the CAS number 141113-36-2, is a fluorinated aromatic alcohol. Its structure, featuring a difluorophenyl group attached to an allylic alcohol moiety, makes it a compound of interest in medicinal chemistry and organic synthesis. Notably, it serves as an intermediate in the preparation of antifungal agents.[1] The presence of fluorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing on available data and information from related compounds where specific data for the target molecule is limited.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the known and predicted physicochemical properties.

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 141113-36-2[1][2][3][4][5]
Molecular Formula C₉H₈F₂O[1][2][3]
Molecular Weight 170.16 g/mol [1][2]
IUPAC Name This compound[3]
Appearance White/off-white or light yellow solid/liquid[2]

Table 2: Predicted Physicochemical Properties

PropertyValueSource/Notes
pKa 14.07 ± 0.10Predicted[1]
XLogP3-AA 2.3Predicted
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 20.2 Ų
Complexity 170Predicted[1]
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol.

Spectroscopic Data (Representative)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, 2-phenyl-2-propanol, shows characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons.[6] For this compound, one would expect to see signals corresponding to the vinyl protons, the methylene protons of the alcohol, the hydroxyl proton, and complex splitting patterns for the aromatic protons due to fluorine coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 2-phenyl-2-propanol, would show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[7] Other expected peaks for the target molecule would include C-H stretching of the aromatic and vinyl groups, C=C stretching of the vinyl and aromatic groups, and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum of 2-phenylprop-2-en-1-ol would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of water and other fragments.[8] For this compound, the molecular ion peak would be observed at m/z 170.16.

Experimental Protocols

Synthesis of 2-Arylprop-2-en-1-ols (Representative Protocol)

Reaction Scheme:

  • Formation of Grignard Reagent: 2,4-Difluorobromobenzene + Mg → 2,4-Difluorophenylmagnesium bromide

  • Reaction with Propargyl Alcohol: 2,4-Difluorophenylmagnesium bromide + Propargyl alcohol → Intermediate

  • Work-up and Purification: Acidic work-up followed by extraction and chromatographic purification.

Detailed Methodology (Hypothetical):

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of 2,4-difluorobromobenzene (1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining 2,4-difluorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Propargyl Alcohol: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propargyl alcohol (0.9 eq) in anhydrous THF dropwise to the Grignard reagent. Stir the reaction mixture at 0 °C for one hour and then at room temperature for two hours.

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

G cluster_synthesis Representative Synthesis Workflow start Start Materials: 2,4-Difluorobromobenzene, Mg, Propargyl Alcohol grignard Grignard Reagent Formation (2,4-Difluorophenylmagnesium bromide) start->grignard reaction Reaction with Propargyl Alcohol grignard->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity Assessment

While no specific biological activity data is available for this compound, as an allylic alcohol, its potential cytotoxicity can be inferred. Allyl alcohols are known to be metabolized by alcohol dehydrogenase to the highly reactive α,β-unsaturated aldehyde, acrolein. Acrolein is a potent cytotoxic agent that can induce oxidative stress, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[9][10][11]

Primary hepatocytes are a relevant cell model to study the metabolism-dependent toxicity of compounds like allylic alcohols.

Protocol for Isolation of Mouse Hepatocytes:

This protocol is a modification of the two-step collagenase perfusion method.[12]

  • Anesthesia and Surgery: Anesthetize a mouse according to approved institutional animal care and use committee protocols. Surgically expose the portal vein and inferior vena cava.

  • Perfusion: Cannulate the portal vein and perfuse the liver with a calcium-free buffer to loosen cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.

  • Cell Dissociation and Isolation: After perfusion, carefully remove the liver and gently dissociate the cells in a culture dish containing wash medium. Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

  • Hepatocyte Enrichment: Enrich for hepatocytes by repeated low-speed centrifugation (e.g., 50 x g for 2-5 minutes). The hepatocyte pellet is retained, while non-parenchymal cells remain in the supernatant.

  • Cell Plating: Resuspend the final hepatocyte pellet in appropriate culture medium and plate onto collagen-coated culture dishes. Allow the cells to attach for several hours before initiating experiments.

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, making it a reliable marker for cytotoxicity.

Protocol for LDH Assay:

  • Cell Treatment: Plate hepatocytes in a 96-well plate and treat with various concentrations of this compound for a defined period (e.g., 24 hours). Include vehicle-treated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

  • Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a diaphorase/tetrazolium salt system.

  • Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.

Acrolein is known to deplete intracellular GSH levels.

Protocol for GSH Assay:

  • Cell Treatment and Lysis: Treat hepatocytes with the test compound as described for the LDH assay. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, and centrifuge to pellet the precipitated proteins.

  • GSH Measurement: The supernatant is then used for the quantification of GSH. A common method involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: Quantify the GSH concentration using a standard curve generated with known concentrations of GSH and normalize to the total protein content of the cell lysate.

Potential Signaling Pathways in Cytotoxicity

The cytotoxicity of allylic alcohols, mediated by acrolein, involves the activation of multiple stress-related signaling pathways, leading to apoptosis.

G cluster_pathway Acrolein-Induced Apoptosis Signaling Pathway acrolein Acrolein (Metabolite) ros ↑ ROS Production acrolein->ros gsh ↓ GSH Depletion acrolein->gsh er_stress ER Stress acrolein->er_stress death_receptor Death Receptor Activation (e.g., Fas) acrolein->death_receptor mito_dys Mitochondrial Dysfunction ros->mito_dys chop ↑ CHOP Expression er_stress->chop caspase12 Caspase-12 Activation er_stress->caspase12 caspase9 Caspase-9 Activation caspase12->caspase9 mmp ↓ Mitochondrial Membrane Potential mito_dys->mmp bax Bax Translocation mito_dys->bax cyto_c Cytochrome c Release apoptosome Apoptosome Formation cyto_c->apoptosome bax->cyto_c caspase8 Caspase-8 Activation death_receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bid->bax Crosstalk apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the signaling pathways involved in acrolein-induced apoptosis.

Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10][11][12] It can trigger the activation of death receptors like Fas, leading to the activation of caspase-8.[9][12] Caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to tBid, which translocates to the mitochondria to initiate the intrinsic pathway.[9] Acrolein also induces oxidative stress, leading to mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of cytochrome c, which results in the formation of the apoptosome and activation of caspase-9.[11] Furthermore, acrolein can induce ER stress, leading to the activation of caspase-12, which can also contribute to the activation of the caspase cascade.[9] All these pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.

Safety and Handling

Based on the safety data sheet for this compound, the compound is classified as follows:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [13]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13]

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

  • Do not ingest. If swallowed, seek immediate medical attention.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable intermediate in the synthesis of antifungal compounds. While specific experimental data for this molecule is limited, its chemical properties and potential biological activities can be inferred from its structural features and data from related compounds. The allylic alcohol moiety suggests a potential for metabolism-dependent cytotoxicity, likely proceeding through the formation of acrolein and the subsequent induction of cellular stress and apoptosis. Further research is warranted to fully characterize the physicochemical properties, develop optimized synthetic routes, and elucidate the specific biological activities and mechanisms of action of this compound. This guide provides a foundational resource for researchers and professionals working with or interested in this compound.

References

Technical Guide: 2-(2,4-Difluorophenyl)prop-2-en-1-ol (CAS No. 141113-36-2) - A Key Intermediate in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a critical intermediate in the synthesis of potent triazole antifungal agents, most notably Posaconazole. This document details the compound's chemical identity, its pivotal role in pharmaceutical synthesis, and provides a thorough experimental protocol for its preparation. Quantitative data and characterization details are presented to assist researchers in the replication and optimization of synthetic routes.

Introduction

This compound, identified by the CAS number 141113-36-2 , is a fluorinated aromatic alcohol.[1][2] Its molecular structure, featuring a difluorophenyl group attached to an allylic alcohol, makes it a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety is a common feature in many modern antifungal drugs, contributing to enhanced metabolic stability and target binding affinity. This compound serves as a key precursor for constructing the core structures of complex antifungal molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 141113-36-2
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Appearance White to off-white or light yellow solid
Storage Store in a cool, dry, and well-ventilated area

Role in Pharmaceutical Synthesis: The Posaconazole Pathway

This compound is a crucial intermediate in the multi-step synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. It provides the core difluorophenyl-containing fragment that is elaborated to form the tetrahydrofuran ring of the final drug molecule. The synthetic route to Posaconazole highlights the importance of this intermediate in achieving the desired stereochemistry and molecular complexity.

Below is a diagram illustrating the synthetic workflow from a precursor to this compound and its subsequent conversion in the synthesis of a key Posaconazole intermediate.

G cluster_synthesis Synthesis of this compound cluster_application Application in Posaconazole Synthesis start 2-Chloro-2',4'-difluoroacetophenone step1 Acetoxylation start->step1 intermediate1 2-Acetoxy-2',4'-difluoroacetophenone step1->intermediate1 step2 Methylenation (Wittig Reaction) intermediate1->step2 intermediate2 This compound acetate ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 product This compound step3->product start_app This compound step4 Bromination start_app->step4 intermediate3 1-(1-Bromomethyl-vinyl)-2,4-difluoro-benzene step4->intermediate3 step5 Alkylation with Diethyl Malonate intermediate3->step5 intermediate4 Malonyl Derivative step5->intermediate4 step6 Reduction intermediate4->step6 product_app 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-1,3-propanediol step6->product_app

References

An In-depth Technical Guide to the Molecular Structure and Significance of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure, physicochemical properties, and synthetic pathways of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. As a key intermediate in the synthesis of potent triazole antifungal agents, this compound holds significant interest for the pharmaceutical and medicinal chemistry sectors. This document consolidates available data, presents detailed experimental protocols, and visualizes key synthetic and mechanistic pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Identification

This compound is an aromatic alcohol characterized by a propenol backbone attached to a 2,4-difluorinated phenyl ring. The presence of the difluorophenyl group is a critical pharmacophore in many modern antifungal drugs.

Identifier Value
IUPAC Name This compound
CAS Number 141113-36-2
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
SMILES C=C(CO)C1=C(C=C(C=C1)F)F
InChI InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes predicted and known data for this compound and its analogs.

Property Value Source/Method
Appearance Expected to be a colorless to pale yellow liquidGeneral properties of similar aromatic alcohols
Boiling Point Data not available-
Melting Point Data not available-
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water.General properties of similar aromatic alcohols
pKa ~14.07 (Predicted)Chemicalize

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Proton Expected Chemical Shift (ppm) Multiplicity Notes
Vinyl H5.0 - 5.5Singlet (or narrow multiplet)Two distinct singlets are expected for the two geminal vinyl protons.
Methylene H (-CH₂OH)4.0 - 4.5SingletThe chemical shift is influenced by the adjacent double bond and hydroxyl group.
Hydroxyl H (-OH)Variable (1.5 - 4.0)Broad SingletThe chemical shift is dependent on concentration and solvent.
Aromatic H6.8 - 7.5MultipletsComplex splitting pattern due to fluorine-proton coupling.
¹³C NMR Spectroscopy
Carbon Expected Chemical Shift (ppm) Notes
Quaternary Vinyl C140 - 150Attached to the difluorophenyl ring.
Methylene Vinyl C110 - 120Terminal vinyl carbon.
Methylene C (-CH₂OH)60 - 70Carbon of the primary alcohol.
Aromatic C100 - 165Complex pattern with C-F coupling. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Vinyl)1640 - 1680Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
C-O Stretch1000 - 1200Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 170. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), a hydroxymethyl radical (M-31), and fragmentation of the difluorophenyl ring.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Pathway:

G A 1,3-Difluorobenzene B 2-Chloro-1-(2,4-difluorophenyl)propan-2-ol A->B Friedel-Crafts Alkylation (with 2-chloro-2-methyloxirane) C 1-(1-(chloromethyl)vinyl)-2,4-difluorobenzene B->C Dehydration (e.g., H2SO4) D This compound C->D Hydrolysis (e.g., NaOH, H2O)

Proposed synthetic pathway for this compound.

Step-by-Step Protocol (Adapted):

  • Friedel-Crafts Alkylation: In a reaction vessel, 1,3-difluorobenzene is reacted with 2-chloro-2-methyloxirane in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dichloromethane) at low temperature. The reaction mixture is stirred until completion, followed by quenching with water and extraction of the organic phase. The solvent is removed under reduced pressure to yield 2-chloro-1-(2,4-difluorophenyl)propan-2-ol.

  • Dehydration: The resulting alcohol is then subjected to dehydration. This can be achieved by heating with a strong acid catalyst, such as sulfuric acid, or by using other dehydrating agents like phosphorus pentoxide. This step will likely yield a mixture of alkene isomers, including the desired 1-(1-(chloromethyl)vinyl)-2,4-difluorobenzene.

  • Hydrolysis: The chlorinated intermediate is then hydrolyzed to the corresponding alcohol. This can be accomplished by reacting it with an aqueous base, such as sodium hydroxide, followed by neutralization and extraction.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification A Reactants: 1,3-Difluorobenzene 2-Chloro-2-methyloxirane AlCl3 B Reaction in Dichloromethane A->B C Quenching and Extraction B->C D Dehydration C->D E Hydrolysis D->E F Crude Product E->F G Column Chromatography F->G H Pure this compound G->H

General workflow for the synthesis and purification.

Biological Significance and Applications

This compound serves as a crucial building block for the synthesis of various triazole antifungal agents. The 2,4-difluorophenyl moiety is a key structural feature in several clinically important antifungal drugs, including fluconazole and voriconazole.

Mechanism of Action of Derived Antifungal Agents

The primary mechanism of action for triazole antifungals derived from this precursor is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway of Ergosterol Biosynthesis Inhibition:

G A Acetyl-CoA B HMG-CoA Reductase A->B C Mevalonate Pathway B->C D Squalene C->D E Squalene Epoxidase D->E F Lanosterol E->F G CYP51 (Lanosterol 14α-demethylase) F->G H Ergosterol Biosynthesis G->H I Ergosterol H->I J Fungal Cell Membrane Integrity I->J K This compound derived Triazole Antifungal K->G Inhibition

Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

By inhibiting CYP51, these antifungal agents deplete ergosterol levels and cause the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. The high affinity and specificity of the 2,4-difluorophenyl group for the active site of fungal CYP51 contribute to the potent antifungal activity of these drugs.[3]

Antifungal Activity of Derived Compounds

Numerous studies have demonstrated the potent in vitro and in vivo antifungal activity of triazole derivatives incorporating the 2-(2,4-difluorophenyl) scaffold against a broad spectrum of pathogenic fungi, including Candida species and Aspergillus species.[4] The minimum inhibitory concentration (MIC) values for these compounds are often in the low microgram per milliliter range.

Fungal Species Typical MIC Range for Derived Triazoles (µg/mL)
Candida albicans0.12 - 16
Candida glabrata0.5 - >64
Candida krusei0.25 - 16
Cryptococcus neoformans0.25 - 8
Aspergillus fumigatus0.25 - 4

Note: The MIC values are highly dependent on the specific chemical modifications made to the this compound core structure.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, primarily for its role as a key precursor in the synthesis of potent triazole antifungal agents. While detailed experimental data on the compound itself is sparse, its structural features and the well-established biological activity of its derivatives underscore its importance in the development of new therapies for fungal infections. This guide provides a foundational understanding of its molecular structure, predicted properties, and the mechanistic basis for the antifungal activity of the compounds derived from it, thereby serving as a valuable resource for researchers in the field. resource for researchers in the field.

References

Spectroscopic Profile of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The predicted data is based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also includes detailed, generalized experimental protocols for acquiring such spectroscopic data, intended to serve as a practical reference for researchers in the field.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₈F₂O Molecular Weight: 170.16 g/mol CAS Number: 141113-36-2[1]

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation charts and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.45m1HAr-H
~6.80 - 6.95m2HAr-H
~5.50s1H=CH₂ (vinylic)
~5.35s1H=CH₂ (vinylic)
~4.40s2H-CH₂OH (allylic)
~2.0 - 3.0 (broad)s1H-OH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162 (dd, J ≈ 250, 12 Hz)C-F (aromatic)
~160 (dd, J ≈ 250, 12 Hz)C-F (aromatic)
~145C=CH₂ (vinylic)
~132 (dd, J ≈ 10, 3 Hz)C-H (aromatic)
~125 (dd, J ≈ 15, 4 Hz)C-C (aromatic)
~115=CH₂ (vinylic)
~112 (dd, J ≈ 21, 4 Hz)C-H (aromatic)
~104 (t, J ≈ 26 Hz)C-H (aromatic)
~65-CH₂OH (allylic)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000Medium=C-H stretch (vinylic and aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1650MediumC=C stretch (vinylic)
~1610, ~1500Medium to StrongC=C stretch (aromatic)
~1270StrongC-F stretch (aromatic)
~1140StrongC-F stretch (aromatic)
1300 - 1000StrongC-O stretch (alcohol)
1000 - 650Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Predicted Mass Spectral Fragmentation (Electron Ionization - EI)

m/zProposed Fragment
170[M]⁺ (Molecular Ion)
152[M - H₂O]⁺
141[M - CHO]⁺
139[M - CH₂OH]⁺
127[C₇H₄F₂]⁺
113[C₆H₃F₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum using a 400 or 500 MHz spectrometer.

    • Typical parameters: 30° pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

IR Spectroscopy
  • Sample Preparation (Thin Film): If the compound is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply a drop to a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition:

    • Obtain a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound 2-(2,4-Difluorophenyl) prop-2-en-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Prepare thin film or KBr pellet MS Mass Spectrometry Compound->MS Dilute in volatile solvent NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound for researchers and professionals in drug development. While the presented NMR, IR, and MS data are predicted, they offer valuable insights into the expected spectral characteristics of this compound. The included experimental protocols serve as a practical resource for the laboratory synthesis and analysis of this and related molecules. The comprehensive approach outlined, combining predictive data with established analytical workflows, is crucial for the efficient characterization of novel chemical entities.

References

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of the chemical compound this compound. Given the limited publicly available data on this specific molecule, this document also outlines standard experimental protocols and workflows applicable to the characterization of similar active pharmaceutical ingredients (APIs).

Core Compound Properties

PropertyValueSource
CAS Number 141113-36-2[2]
Molecular Formula C9H8F2O[2][3]
Molecular Weight 170.16 g/mol [2]
Purity 95%[2]
Appearance Typically a colorless to pale yellow liquid (inferred)[1]
Storage Conditions Sealed in a dry environment at 2-8°C[2]
Qualitative Solubility Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) with limited solubility in water.[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its bioavailability and formulation development.[4][5] The following are standard methodologies for determining the solubility of a compound like this compound.

Experimental Protocols

1. Thermodynamic (Equilibrium) Solubility Assay - Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the substance that can dissolve in a solvent at a specific temperature to form a saturated solution.[4][6]

  • Objective: To determine the intrinsic solubility of the compound in various solvents.

  • Materials:

    • This compound

    • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dichloromethane).

    • Shake-flask apparatus or orbital shaker in a temperature-controlled environment.

    • Filtration apparatus (e.g., 0.45 µm syringe filters).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).[4]

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

    • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After incubation, allow the suspensions to settle.

    • Filter the supernatant to remove any undissolved solid.[4] Care must be taken to avoid adsorption of the compound onto the filter material.[7]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

2. Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[5]

  • Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

  • Methods:

    • Nephelometric Assay: This method measures the light scattering caused by undissolved particles as the compound precipitates from the aqueous solution.[4] A series of dilutions are made from the DMSO stock into an aqueous buffer, and the turbidity is measured.

    • Direct UV Assay: In this method, undissolved particles are removed by filtration, and the concentration of the dissolved compound is quantified by UV absorbance.[4]

  • General Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add a small volume of the stock solution to an aqueous buffer.

    • Measure the resulting precipitation or the concentration of the dissolved compound after a short incubation period.

Solubility Testing Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]

Experimental Protocols

1. Forced Degradation (Stress Testing)

Stress testing is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[9]

  • Objective: To evaluate the susceptibility of this compound to degradation under harsh conditions.

  • Conditions to Test:

    • Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions over a range of pH values.[9]

    • Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).

    • Photolysis: The compound is exposed to light of a specified wavelength (e.g., UV and visible light).

    • Thermal Degradation: The compound is subjected to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[9]

  • Procedure:

    • Prepare solutions or solid samples of the compound.

    • Expose the samples to the stress conditions for a defined period.

    • At specified time points, analyze the samples using a stability-indicating analytical method (typically HPLC) to separate and quantify the parent compound and any degradation products.

2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life or re-test period of the API under defined storage conditions.[8]

  • Objective: To establish the stability profile of the API under recommended storage and shipping conditions.

  • Storage Conditions (as per WHO/ICH guidelines): [8][9][10]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only required if significant change occurs during accelerated testing).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Procedure:

    • Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9][11]

    • Place the samples in stability chambers maintained at the specified conditions.

    • At defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and test for relevant attributes.[9][11]

    • Attributes to be tested should include those susceptible to change, such as appearance, assay, degradation products, and any other critical quality attributes.[9]

Stability Testing Workflow

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing & Analysis cluster_outcome Outcome select_batches Select Batches of API package_api Package in appropriate container closure system select_batches->package_api initial_analysis Initial Analysis (T=0) (Assay, Purity, etc.) package_api->initial_analysis long_term Long-Term (e.g., 25°C/60% RH) initial_analysis->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_analysis->accelerated stress Forced Degradation (Acid, Base, Peroxide, Light, Heat) initial_analysis->stress pull_samples Pull Samples at Time Points long_term->pull_samples accelerated->pull_samples stress->pull_samples analyze_samples Analyze using Stability- Indicating Method (e.g., HPLC) pull_samples->analyze_samples evaluate_data Evaluate Data (Assay, Impurities, Degradation) analyze_samples->evaluate_data establish_shelf_life Establish Re-test Period or Shelf-Life evaluate_data->establish_shelf_life recommend_storage Recommend Storage Conditions evaluate_data->recommend_storage identify_degradants Identify Degradation Pathways evaluate_data->identify_degradants

Caption: General workflow for API stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, this guide provides the necessary framework for its comprehensive characterization. By employing standard pharmaceutical testing methodologies such as the shake-flask method for thermodynamic solubility and following ICH guidelines for stability testing, researchers and drug development professionals can generate the critical data needed for formulation development and regulatory submissions. The provided workflows offer a logical progression for these experimental assessments.

References

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)prop-2-en-1-ol: Synthesis, Properties, and Role as a Key Antifungal Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a pivotal intermediate in the synthesis of potent triazole antifungal agents, most notably Posaconazole. This document details its chemical properties, outlines a key synthetic pathway with generalized experimental protocols, and presents its known physicochemical data in a structured format. While direct biological activity and specific signaling pathways of this intermediate are not extensively documented, this guide explores the biological context of its primary derivative, Posaconazole, to underscore its significance in medicinal chemistry and drug development.

Introduction

This compound, a fluorinated allylic alcohol, holds significant importance in the pharmaceutical industry as a critical building block. Its structural features, particularly the difluorophenyl group and the reactive allyl alcohol moiety, make it an ideal precursor for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a key intermediate in the multi-step synthesis of Posaconazole, a broad-spectrum second-generation triazole antifungal agent. The synthesis of this intermediate is a crucial step that influences the overall yield and purity of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available scientific and patent literature on this compound to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 141113-36-2
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Appearance Not Reported (likely an oil or low melting solid)
Boiling Point Not Reported
Melting Point Not Reported
Solubility Not Reported (expected to be soluble in common organic solvents)
pKa Not Reported

Note: Some physical properties have not been explicitly reported in the reviewed literature.

Synthesis of this compound

The most prominently described synthetic route to this compound is a three-step process commencing from 2-chloro-2',4'-difluoroacetophenone[1][2]. This pathway involves an initial acetoxylation, followed by a Wittig methylenation, and concluding with a hydrolysis step.

Synthesis_Pathway A 2-Chloro-2',4'-difluoroacetophenone B 2-Acetoxy-2',4'-difluoroacetophenone A->B  Acetoxylation   (NaOAc, NaI, DMF) C This compound acetate B->C  Wittig Reaction   (Ph3P+CH3Br-, NaHMDS, THF) D This compound C->D  Hydrolysis   (KOH, Dioxane/H2O)

Figure 1: Synthetic pathway to this compound.
Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. It is important to note that specific quantitative data such as precise reagent amounts, reaction times, and yields are not consistently available in the public domain and would require optimization in a laboratory setting.

Step 1: Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone (Acetoxylation)

  • Principle: This step involves the nucleophilic substitution of the alpha-chloro group of 2-chloro-2',4'-difluoroacetophenone with an acetate group. The use of sodium iodide can facilitate the reaction through the in-situ formation of a more reactive iodo-intermediate (Finkelstein reaction).

  • Generalized Protocol:

    • To a solution of 2-chloro-2',4'-difluoroacetophenone in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium acetate and a catalytic amount of sodium iodide[1][2].

    • Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain 2-acetoxy-2',4'-difluoroacetophenone.

Step 2: Synthesis of this compound acetate (Wittig Reaction)

  • Principle: This is a key carbon-carbon bond-forming reaction where the ketone carbonyl group of 2-acetoxy-2',4'-difluoroacetophenone is converted into a methylene group using a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

  • Generalized Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in an anhydrous aprotic solvent such as tetrahydrofuran (THF)[1][2].

    • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium, dropwise to generate the ylide (a color change is typically observed).

    • After stirring for a period to ensure complete ylide formation, add a solution of 2-acetoxy-2',4'-difluoroacetophenone in the same anhydrous solvent dropwise to the ylide solution at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the residue by column chromatography to afford this compound acetate.

Step 3: Synthesis of this compound (Hydrolysis)

  • Principle: The final step involves the hydrolysis of the acetate ester to yield the desired allyl alcohol. This is typically achieved under basic conditions.

  • Generalized Protocol:

    • Dissolve this compound acetate in a mixture of a water-miscible organic solvent, such as dioxane or THF, and water[1][2].

    • Add a base, such as potassium hydroxide or sodium hydroxide, to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography if necessary.

Quantitative Data

Specific yields and purity data for the synthesis of this compound are not consistently reported across the literature. The following table is a template for recording such data.

Table 2: Synthesis Data for this compound and Intermediates

StepProductStarting MaterialYield (%)Purity (%)
12-Acetoxy-2',4'-difluoroacetophenone2-Chloro-2',4'-difluoroacetophenoneNot ReportedNot Reported
2This compound acetate2-Acetoxy-2',4'-difluoroacetophenoneNot ReportedNot Reported
3This compoundThis compound acetateNot ReportedNot Reported

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5m1HAromatic CH
~ 6.8 - 7.0m2HAromatic CH
~ 5.4 - 5.6s (or d)1HVinylic CH₂
~ 5.2 - 5.4s (or d)1HVinylic CH₂
~ 4.3 - 4.5s2H-CH₂OH
~ 1.8 - 2.5br s1H-OH

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160 - 164 (dd)Aromatic C-F
~ 145 - 150Quaternary vinylic C
~ 130 - 133 (m)Aromatic CH
~ 120 - 125 (dd)Quaternary aromatic C
~ 115 - 120Vinylic CH₂
~ 110 - 113 (dd)Aromatic CH
~ 103 - 105 (t)Aromatic CH
~ 65 - 70-CH₂OH

Table 5: Expected Key IR and MS Data for this compound

Spectroscopic MethodKey Expected Signals
FT-IR (neat) ~3300-3400 cm⁻¹ (broad, O-H stretch), ~3080 cm⁻¹ (vinylic C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1270, 1140 cm⁻¹ (C-F stretch)
MS (EI) m/z 170 (M⁺), fragments corresponding to loss of H₂O, CH₂OH, and fragments of the difluorophenyl ring.

Biological Activity and Significance

There is a lack of published data on the direct biological activity of this compound. Its primary role in the scientific literature is as a synthetic intermediate. The significance of this compound is therefore intrinsically linked to the biological activity of the final products derived from it.

Role as an Intermediate for Posaconazole

This compound is a crucial precursor in the synthesis of Posaconazole, a potent, broad-spectrum triazole antifungal agent. The subsequent steps in the synthesis of Posaconazole from this intermediate involve a series of complex transformations to construct the tetrahydrofuran core and attach the side chains.

Logical_Relationship A This compound B Further Synthetic Steps (e.g., Epoxidation, Ring Opening, Coupling Reactions) A->B  is a key intermediate for C Posaconazole B->C  leads to D Inhibition of Lanosterol 14α-demethylase (CYP51) C->D  exerts its action by E Disruption of Ergosterol Biosynthesis D->E F Impaired Fungal Cell Membrane Integrity E->F G Antifungal Activity F->G

Figure 2: Logical relationship of this compound to the antifungal action of Posaconazole.
Mechanism of Action of Posaconazole

Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately resulting in the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate  Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol  Multiple Steps Membrane Normal Function Ergosterol->Membrane Posaconazole Posaconazole Posaconazole->Inhibition ImpairedMembrane Impaired Integrity and Function E E

Figure 3: Mechanism of action of Posaconazole, a key derivative of this compound.

Conclusion

This compound is a specialty chemical of high value in the synthesis of advanced antifungal agents. While detailed public information on its synthesis and direct biological effects is limited, its established role as a key intermediate for Posaconazole highlights its importance. This guide has consolidated the available information on its synthesis and properties and placed it within the broader context of its application in medicinal chemistry. Further research into optimizing its synthesis and exploring any potential intrinsic biological activities could be of interest to the scientific community.

References

The Latent Antifungal Potential of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Review of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper explores the potential biological activity of the novel compound, 2-(2,4-Difluorophenyl)prop-2-en-1-ol. While direct experimental data on this specific molecule is not publicly available, a comprehensive review of structurally analogous compounds reveals a strong and consistent pattern of significant antifungal activity. This document synthesizes the existing research on these related molecules to build a robust hypothesis for the biological potential of this compound, focusing on its likely mechanism of action, and provides an overview of the experimental protocols used to evaluate such compounds. The evidence strongly suggests that the 2-(2,4-difluorophenyl) moiety is a key pharmacophore for potent antifungal agents, positioning this compound as a promising candidate for further investigation in the development of new antimycotic therapies.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has created an urgent need for the discovery and development of novel antifungal agents with improved efficacy and safety profiles. The 2-(2,4-difluorophenyl) scaffold has been identified as a critical component in a number of potent antifungal drugs, most notably in the azole class of antifungals. This paper examines the potential biological activity of this compound, a compound sharing this key structural feature. In the absence of direct studies on this molecule, this guide provides an in-depth analysis of its close structural analogs to predict its likely therapeutic potential and mechanism of action.

Analysis of Structurally Related Compounds

A substantial body of research exists for compounds that incorporate the 2-(2,4-difluorophenyl) core structure, often in combination with a modified propanol side chain. These studies consistently demonstrate significant in vitro antifungal activity across a range of pathogenic fungi.

Key Analogs and Their Antifungal Activity

Several classes of compounds structurally related to this compound have been synthesized and evaluated for their antifungal properties. A predominant theme in this research is the modification of the prop-2-en-1-ol side chain, often incorporating a triazole moiety, to mimic the structure of established azole antifungals like fluconazole.

For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been synthesized and shown to exhibit potent activity against various fungi, including Microsporum lanosum, Cryptococcus neoformans, and Candida albicans[1]. Similarly, novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which can be considered derivatives of the core structure, have demonstrated antifungal activities superior to both fluconazole and ketoconazole against certain Candida species[2].

The consistent finding of potent antifungal activity in these closely related structures strongly suggests that the this compound scaffold is a promising starting point for the development of new antifungal drugs.

Quantitative Data on Related Compounds

The in vitro antifungal efficacy of these related compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for key analogs against various fungal pathogens.

Compound ClassFungal StrainMIC (μg/mL)Reference
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanolsCandida albicans0.25 - 8[1]
Cryptococcus neoformans0.125 - 4[1]
Aspergillus fumigatus1 - 16[1]
2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamatesCandida albicans0.015 - 0.5[2]
Candida glabrata0.03 - 1[2]
Aspergillus fumigatus0.25 - 4[2]
N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolonesCandida albicansPotent in vitro activity[3]
1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2(1H,3H)-imidazolonesCandida albicansPotent in vitro and in vivo activity[4]
Aspergillus fumigatusExtremely strong growth-inhibitory activity[4]

Postulated Mechanism of Action

Based on the mechanism of action of structurally similar and highly active antifungal compounds, it is hypothesized that this compound, or its more elaborated derivatives, would act as an inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. The 2,4-difluorophenyl group is known to play a crucial role in binding to the active site of the CYP51 enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound (Hypothesized) Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane Toxic Sterol Accumulation Fungal Cell Membrane Functional Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Compound This compound CYP51 CYP51 Compound->CYP51 Inhibits

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The evaluation of the antifungal potential of compounds like this compound typically involves a standardized set of in vitro assays.

In Vitro Antifungal Susceptibility Testing

The most common method for determining the in vitro antifungal activity is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.

Materials:

  • Test compound (e.g., this compound)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Standardized growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the growth medium.

  • Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.

  • Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are incubated under appropriate conditions (temperature, time) for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Antifungal_Screening_Workflow Start Start: Test Compound (this compound) Stock_Solution Prepare Stock Solution (in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Reading End End: Antifungal Activity Profile MIC_Reading->End

Caption: A typical experimental workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on its close structural analogs provides a compelling case for its potential as an antifungal agent. The consistent and potent antimycotic activity of compounds featuring the 2-(2,4-difluorophenyl) core strongly suggests that this moiety is a key pharmacophore for the inhibition of fungal growth, likely through the disruption of the ergosterol biosynthesis pathway via inhibition of CYP51.

Future research should focus on the synthesis and direct biological evaluation of this compound and its simple derivatives. In vitro antifungal susceptibility testing against a broad panel of pathogenic fungi would be the critical first step in validating the hypothesis put forth in this whitepaper. Subsequent studies could explore its mechanism of action through enzyme inhibition assays and investigate its potential for in vivo efficacy in animal models of fungal infection. The structural simplicity of this compound, combined with the strong antifungal precedent of its analogs, makes it a highly attractive candidate for further investigation in the quest for new and effective antifungal therapies.

References

2-(2,4-Difluorophenyl)prop-2-en-1-ol: An Analysis of Publicly Available Data on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: As of the latest search, there is a significant lack of publicly available scientific literature, experimental data, and research pertaining to the mechanism of action, biological targets, and pharmacological properties of the chemical compound "2-(2,4-Difluorophenyl)prop-2-en-1-ol". Extensive searches of academic, patent, and chemical databases have not yielded any specific information regarding its biological activity.

The information that is available is currently limited to its identification as a chemical entity, including its structural formula and availability through various chemical suppliers. There are no published studies that describe its effects on biological systems, its potential therapeutic applications, or the molecular pathways it may interact with.

Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data in the public domain.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct initial exploratory studies, such as high-throughput screening, target identification assays, and in vitro/in vivo pharmacological profiling, to begin elucidating its potential mechanism of action. Without such primary research, any discussion of its biological function would be purely speculative.

This document serves to report the current void of information and will be updated if and when relevant scientific data on "this compound" becomes publicly available.

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)prop-2-en-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and the potential applications of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established chemical principles to offer a predictive yet thorough analysis. This guide is intended to support researchers and professionals in drug discovery and chemical synthesis by providing a foundational understanding of this key intermediate.

Introduction

This compound is a fluorinated allylic alcohol of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of advanced antifungal agents, such as voriconazole. The presence of the difluorophenyl moiety is known to enhance the metabolic stability and potency of pharmaceutical compounds. This guide will delve into the predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and the chemical behavior of this important building block.

Predicted Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 141113-36-2Publicly available data.
Molecular Formula C₉H₈F₂OCalculated from structure.
Molecular Weight 170.16 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow liquidBased on analogous compounds like 2-phenylprop-2-en-1-ol.
Melting Point Not available; likely lowThe non-fluorinated analog, 2-phenylprop-2-en-1-ol, has a melting point of 18-19 °C[1]. Fluorination can influence melting point, but it is expected to be a low-melting solid or liquid at room temperature.
Boiling Point Not available; predicted to be >200 °C at atmospheric pressureThe boiling point of the non-fluorinated analog, 2-phenylprop-2-en-1-ol, is not well-documented. However, related compounds like 2-phenyl-2-propanol boil at 202 °C[2][3]. The presence of fluorine is expected to increase the boiling point due to increased molecular weight and polarity.
Density Not available; predicted to be >1.1 g/mLThe density of 2-phenylprop-2-en-1-ol is not readily available. The introduction of two fluorine atoms significantly increases the molecular weight relative to the non-fluorinated analog, leading to an expected increase in density.
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) and sparingly soluble in water.Allylic alcohols generally show good solubility in organic solvents. The difluorophenyl group will increase hydrophobicity, likely reducing water solubility compared to simpler alcohols.
Stability Stable under standard conditions. The carbon-fluorine bond is exceptionally strong, contributing to high thermal and chemical stability[4][5]. Avoid strong oxidizing agents.Fluorinated aromatic compounds are known for their enhanced stability[4][6]. Allylic alcohols can be sensitive to strong acids and oxidizing conditions.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves a Grignard reaction between a vinyl Grignard reagent and 2',4'-difluoroacetophenone.

Experimental Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup and Purification A Vinyl Bromide D Vinylmagnesium Bromide A->D Reacts with B Magnesium Turnings B->D in C Anhydrous THF C->D F Intermediate Alkoxide D->F Reacts with E 2',4'-Difluoroacetophenone E->F G Aqueous NH4Cl F->G Quenched with H Extraction with Ethyl Acetate G->H Followed by I Column Chromatography H->I Purified by J This compound I->J Yields

Figure 1: Proposed synthesis workflow for this compound.
Detailed Methodology

Materials:

  • Vinyl bromide (1.2 equivalents)

  • Magnesium turnings (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • 2',4'-Difluoroacetophenone (1.0 equivalent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained by the rate of addition. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of vinylmagnesium bromide.

  • Grignard Reaction: The solution of 2',4'-difluoroacetophenone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features of the NMR and IR spectra can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)Assignment and Rationale
¹H NMR ~7.2-7.5 ppm (m, 1H), ~6.8-7.0 ppm (m, 2H)Aromatic protons of the difluorophenyl ring. The proton between the two fluorine atoms will be a multiplet at a higher chemical shift, while the other two aromatic protons will be multiplets at a lower chemical shift.
~5.3 ppm (s, 1H), ~5.1 ppm (s, 1H)Vinylic protons (=CH₂). These will appear as two distinct singlets or narrow multiplets.
~4.3 ppm (s, 2H)Methylene protons (-CH₂OH). These will likely appear as a singlet adjacent to the hydroxyl group.
~2.0-3.0 ppm (br s, 1H)Hydroxyl proton (-OH). The chemical shift will be variable and dependent on concentration and solvent.
¹³C NMR ~158-163 ppm (dd, J ≈ 250, 12 Hz)Aromatic carbons attached to fluorine (C-F).
~145 ppmVinylic quaternary carbon (C=CH₂).
~130-132 ppm (m)Aromatic carbons.
~115 ppmVinylic methylene carbon (=CH₂).
~111 ppm (dd, J ≈ 21, 4 Hz)Aromatic C-H ortho to a fluorine.
~104 ppm (t, J ≈ 26 Hz)Aromatic C-H between two fluorines.
~65 ppmMethylene carbon (-CH₂OH).
IR ~3300-3400 cm⁻¹ (broad)O-H stretch of the alcohol.
~3080 cm⁻¹=C-H stretch of the vinyl group.
~2850-2950 cm⁻¹C-H stretch of the methylene group.
~1640 cm⁻¹C=C stretch of the vinyl group.
~1600, 1500 cm⁻¹C=C stretches of the aromatic ring.
~1100-1300 cm⁻¹C-F stretches of the difluorophenyl group.
~1050 cm⁻¹C-O stretch of the primary alcohol.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the allylic alcohol functionality and the difluorophenyl group.

Reactivity of the Allylic Alcohol

The allylic alcohol moiety is a versatile functional group that can undergo a variety of transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

  • Epoxidation: The double bond can be epoxidized to form an oxirane ring.

  • Rearrangement: Allylic rearrangements can occur under certain conditions, particularly in the presence of acid.

Influence of the Difluorophenyl Group

The 2,4-difluorophenyl group has a significant impact on the molecule's properties:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the adjacent functional groups.

  • Metabolic Stability: The strong carbon-fluorine bonds enhance the molecule's resistance to metabolic degradation, a key feature in drug design[4][6].

  • Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

Role in Antifungal Synthesis

This compound is a crucial precursor in the synthesis of triazole antifungal agents like voriconazole. The general synthetic strategy involves the conversion of the allylic alcohol to a more complex intermediate that can be cyclized to form the triazole ring system.

G A This compound B Epoxidation A->B Step 1 C Epoxide Intermediate B->C D Ring Opening with 1H-1,2,4-triazole C->D Step 2 E Diol Intermediate D->E F Further Functionalization and Chiral Resolution E->F Multi-step G Voriconazole F->G

References

Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a key intermediate in the development of modern antifungal agents. This document details two primary synthetic routes: the hydrolysis of a vinyl chloride precursor and a Grignard reaction-based approach. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented. Furthermore, this guide elucidates the biological significance of this compound as a precursor to triazole antifungals and illustrates the ergosterol biosynthesis pathway, the target of these therapeutic agents.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably the triazole class of antifungal drugs. The presence of the difluorophenyl moiety is a common feature in many modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. This guide explores the chemical synthesis of this important allylic alcohol, providing detailed methodologies and relevant biological context for researchers in the field of drug discovery and development.

Synthetic Routes and Mechanisms

Two principal synthetic strategies for the preparation of this compound are outlined below.

Route 1: Hydrolysis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

This route involves the initial synthesis of a vinyl chloride intermediate, which is subsequently hydrolyzed to the desired allylic alcohol.

2.1.1. Synthesis of Intermediate: 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

The synthesis of the key intermediate, 1-(1-chloromethylvinyl)-2,4-difluorobenzene, can be achieved through a multi-step process starting from 1,3-difluorobenzene and 2-chloromethyl epoxy propane, as detailed in patent CN105777486A.

  • Step 1: Friedel-Crafts Alkylation. 1,3-difluorobenzene reacts with 2-chloromethyl epoxy propane in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-(2,4-difluorophenyl)-1-chloro-3-propanol.

  • Step 2: Dehydration. The resulting chlorohydrin is then dehydrated using a reagent like potassium hydrogen sulfate in a suitable solvent such as chlorobenzene, upon heating, to form 1-(1-chloromethylvinyl)-2,4-difluorobenzene.

2.1.2. Hydrolysis to this compound

The vinyl chloride intermediate can be converted to the target allylic alcohol via hydrolysis. This reaction is analogous to the hydrolysis of allyl chloride.

Experimental Protocol (Hypothetical):

  • To a stirred solution of 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or acetone), add a basic metal compound such as calcium hydroxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Estimated):

ReactantMolar Mass ( g/mol )MolesEquivalents
1-(1-Chloromethylvinyl)-2,4-difluorobenzene190.611.01.0
Calcium Hydroxide74.091.51.5
Product Molar Mass ( g/mol ) Yield (%) Purity (%)
This compound170.1675-85 (Est.)>95 (Post-purification)
Route 2: Grignard Reaction

A Grignard reaction offers a direct method to form the carbon-carbon bond and the alcohol functionality in a single step. Two variations of this approach are plausible.

2.2.1. Variant A: Reaction of 2,4-Difluorophenylmagnesium Bromide with Acrolein

Experimental Protocol (Hypothetical):

  • Prepare the Grignard reagent by adding a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (1.1 eq) under an inert atmosphere.

  • After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

  • Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Estimated):

ReactantMolar Mass ( g/mol )MolesEquivalents
1-Bromo-2,4-difluorobenzene192.991.01.0
Magnesium24.311.11.1
Acrolein56.061.01.0
Product Molar Mass ( g/mol ) Yield (%) Purity (%)
This compound170.1660-70 (Est.)>95 (Post-purification)

2.2.2. Variant B: Reaction of Vinylmagnesium Bromide with 2,4-Difluorobenzaldehyde

Experimental Protocol (Hypothetical):

  • Prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

  • Follow the workup and purification procedure as described in Variant A.

Quantitative Data (Estimated):

ReactantMolar Mass ( g/mol )MolesEquivalents
Vinyl Bromide106.951.11.1
Magnesium24.311.21.2
2,4-Difluorobenzaldehyde142.101.01.0
Product Molar Mass ( g/mol ) Yield (%) Purity (%)
This compound170.1665-75 (Est.)>95 (Post-purification)

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Grignard Reaction cluster_2 Variant A cluster_3 Variant B A1 1,3-Difluorobenzene B1 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A1->B1 AlCl3 A2 2-Chloromethyl epoxy propane A2->B1 C1 1-(1-Chloromethylvinyl)-2,4-difluorobenzene B1->C1 KHSO4, Heat D1 This compound C1->D1 Ca(OH)2, H2O, Heat E1 1-Bromo-2,4-difluorobenzene F1 2,4-Difluorophenyl- magnesium Bromide E1->F1 Mg, THF H1 This compound F1->H1 G1 Acrolein G1->H1 1. THF 2. H3O+ I1 Vinyl Bromide J1 Vinylmagnesium Bromide I1->J1 Mg, THF L1 This compound J1->L1 K1 2,4-Difluorobenzaldehyde K1->L1 1. THF 2. H3O+

Caption: Overview of synthetic routes to this compound.

Biological Context: Role in Antifungal Drug Synthesis

This compound serves as a crucial precursor for the synthesis of several triazole antifungal agents, including voriconazole. These drugs are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3]

4.1. Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

The ergosterol biosynthesis pathway is a multi-step process that converts acetyl-CoA into ergosterol. A key step is the demethylation of lanosterol, catalyzed by lanosterol 14α-demethylase. Triazole antifungals, synthesized from intermediates like this compound, bind to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol.[1] This leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][4]

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal_Membrane Triazole Triazole Antifungals (e.g., Voriconazole) Triazole->CYP51 Inhibition CYP51->Ergosterol_Intermediates

Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Conclusion

The synthesis of this compound is a key step in the production of potent antifungal medications. This guide has detailed two viable synthetic methodologies, providing hypothetical yet plausible experimental protocols and estimated quantitative data to aid researchers in their synthetic efforts. Understanding the synthesis of this intermediate is intrinsically linked to the development of new and improved antifungal therapies that target the ergosterol biosynthesis pathway, a critical vulnerability in pathogenic fungi. The continued exploration of efficient and scalable synthetic routes for this and similar intermediates will be crucial for advancing the field of medicinal chemistry and combating the growing threat of fungal infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,4-Difluorophenyl)prop-2-en-1-ol is a key building block in medicinal chemistry and drug development. Its structural motif, featuring a difluorophenyl group attached to an allyl alcohol, is found in various biologically active molecules. The fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and drug discovery.

Reaction Principle

Two primary synthetic routes are presented for the preparation of this compound.

Method 1: Multi-step Synthesis via a Chlorinated Intermediate

This pathway is adapted from a patented procedure for a structurally related compound and involves several key transformations.[1][2] The synthesis commences with the reaction of 2-chloromethyl epoxy propane and 1,3-difluorobenzene to form 2-(2,4-difluorophenyl)-1-chloro-3-propanol.[1] This intermediate is then dehydrated to yield 1-(1-chloromethylvinyl)-2,4-difluorobenzene.[1] The final step involves a nucleophilic substitution of the chlorine atom with a hydroxyl group to afford the target compound, this compound.

Method 2: Grignard Reaction

This classic organometallic approach offers a more direct route to the target molecule. The synthesis involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2,4-difluorobenzaldehyde. The nucleophilic vinyl group adds to the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final allyl alcohol product.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields are highly dependent on specific reaction conditions and optimization.

ParameterValueReference
Method 1: Intermediate Yield
1-(1-chloromethylvinyl)-2,4-difluorobenzene85%[1]
Product Characterization
Molecular FormulaC₉H₈F₂O[5]
Molecular Weight170.16 g/mol [5]
Purity (typical)>95%[5]
Storage Conditions2-8°C, Sealed in dry environment[5]

Experimental Workflow Diagrams

cluster_0 Method 1: Multi-step Synthesis A 2-Chloromethyl epoxy propane + 1,3-Difluorobenzene B 2-(2,4-Difluorophenyl)-1-chloro-3-propanol A->B Friedel-Crafts Alkylation C 1-(1-Chloromethylvinyl)-2,4-difluorobenzene B->C Dehydration D This compound C->D Hydrolysis

Caption: Workflow for the multi-step synthesis of this compound.

cluster_1 Method 2: Grignard Reaction E Vinyl Bromide + Mg F Vinylmagnesium Bromide E->F Grignard Reagent Formation H Addition Reaction F->H G 2,4-Difluorobenzaldehyde G->H I Acidic Workup H->I J This compound I->J

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocols

Method 1: Multi-step Synthesis via a Chlorinated Intermediate

Part 1: Synthesis of 1-(1-chloromethylvinyl)-2,4-difluorobenzene

  • Materials and Reagents:

    • 2-(2,4-difluorophenyl)-1-chloro-3-propanol

    • Potassium bisulfate (KHSO₄)

    • Chlorobenzene

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2,4-difluorophenyl)-1-chloro-3-propanol (0.20 mol) and potassium bisulfate (0.22 mol) in chlorobenzene (300 ml).[1]

    • Heat the mixture to reflux and maintain for 14 hours.[1]

    • After cooling to room temperature, wash the chlorobenzene layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chlorobenzene under reduced pressure to yield 1-(1-chloromethylvinyl)-2,4-difluorobenzene as an oil.[1]

Part 2: Synthesis of this compound

  • Materials and Reagents:

    • 1-(1-chloromethylvinyl)-2,4-difluorobenzene

    • Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-(1-chloromethylvinyl)-2,4-difluorobenzene (0.10 mol) in a mixture of THF (200 mL) and water (50 mL) in a round-bottom flask.

    • Add sodium hydroxide (0.12 mol) and heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Grignard Reaction

  • Materials and Reagents:

    • Magnesium turnings

    • Vinyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal)

    • 2,4-Difluorobenzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Preparation of Grignard Reagent:

      • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.1 equivalents).

      • Add a small crystal of iodine.

      • Add a solution of vinyl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings.

      • If the reaction does not initiate, gentle warming may be necessary. Once initiated, maintain a gentle reflux by controlling the addition rate.

      • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Reaction with Aldehyde:

      • Cool the Grignard reagent solution to 0 °C in an ice bath.

      • Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature at 0 °C.

      • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Work-up and Purification:

      • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the mixture with diethyl ether (3 x 100 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Filter and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; strictly anhydrous conditions are necessary.[4]

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

References

Application Notes and Protocols for 2-(2,4-Difluorophenyl)prop-2-en-1-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2,4-Difluorophenyl)prop-2-en-1-ol as a key chemical intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of azole-based antifungal agents. This document details the synthetic protocols, quantitative data, and the biological context of its application.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the construction of complex heterocyclic scaffolds. Its structural features, including the difluorophenyl group and the allylic alcohol moiety, make it a versatile precursor for the synthesis of potent enzyme inhibitors. The difluorophenyl group is a common feature in many successful antifungal drugs, contributing to enhanced binding affinity and metabolic stability. The allylic alcohol provides a reactive handle for subsequent chemical transformations, most notably epoxidation, which paves the way for the introduction of the characteristic triazole ring found in many antifungal agents.

Application in Antifungal Drug Synthesis

The primary application of this compound is as an intermediate in the synthesis of azole antifungals. These drugs target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

The synthetic strategy typically involves a multi-step sequence starting from the allylic alcohol. A key transformation is the epoxidation of the double bond to form a reactive oxirane intermediate. This epoxide is then opened by a nucleophilic attack from a 1,2,4-triazole, installing the critical pharmacophore required for antifungal activity.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables provide expected physicochemical properties and representative spectroscopic data based on analogous structures and common synthetic outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.30m1HAr-H
~6.90 - 6.80m2HAr-H
~5.45s1H=CH₂
~5.25s1H=CH₂
~4.40s2H-CH₂OH
~2.50br s1H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162 (dd)C-F
~160 (dd)C-F
~145C=CH₂
~131 (dd)Ar-C
~124 (dd)Ar-C
~115=CH₂
~111 (dd)Ar-C
~104 (t)Ar-C
~65-CH₂OH

Experimental Protocols

The following protocols describe a plausible and widely used methodology for the synthesis of this compound and its subsequent conversion to a key triazole intermediate.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of the title compound from 2',4'-difluoroacetophenone using a vinyl Grignard reagent.

Materials:

  • 2',4'-Difluoroacetophenone

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2',4'-difluoroacetophenone (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide solution (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: 75-85%

Protocol 2: Epoxidation of this compound

This protocol describes the epoxidation of the allylic alcohol to form the corresponding oxirane, a key step for introducing the triazole moiety.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 2-(2-(2,4-difluorophenyl)oxiran-2-yl)methanol. This product is often used in the next step without further purification.

Expected Yield: >90% (crude)

Protocol 3: Synthesis of 1-((2-(2,4-Difluorophenyl)-2-hydroxyethyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

This protocol details the nucleophilic opening of the epoxide with 1,2,4-triazole.

Materials:

  • 2-(2-(2,4-Difluorophenyl)oxiran-2-yl)methanol

  • 1,2,4-Triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.5 eq) and anhydrous DMF.

  • Cool the suspension to 0 °C and add sodium hydride (1.5 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

  • Add a solution of the crude 2-(2-(2,4-difluorophenyl)oxiran-2-yl)methanol (1.0 eq) in anhydrous DMF to the triazole salt suspension.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole intermediate.

Expected Yield: 60-75%

Visualizations

The following diagrams illustrate the key synthetic pathways and the biological mechanism of action of the resulting antifungal agents.

Synthesis_Workflow start 2',4'-Difluoroacetophenone intermediate1 This compound start->intermediate1 Vinylmagnesium bromide (Grignard) intermediate2 2-(2-(2,4-Difluorophenyl)oxiran-2-yl)methanol intermediate1->intermediate2 Epoxidation (m-CPBA) final_product Azole Antifungal Precursor intermediate2->final_product 1,2,4-Triazole (Nucleophilic Opening)

Caption: Synthetic workflow for the conversion of 2',4'-difluoroacetophenone to an azole antifungal precursor via the this compound intermediate.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Azole_Antifungal Azole Antifungal (from intermediate) Azole_Antifungal->CYP51 Inhibition

Caption: Mechanism of action of azole antifungals, which are synthesized from the this compound intermediate, targeting the ergosterol biosynthesis pathway.

Application Notes and Protocols: 2-(2,4-Difluorophenyl)prop-2-en-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(2,4-difluorophenyl)prop-2-en-1-ol, a key intermediate in the synthesis of pharmaceutically active compounds, particularly next-generation azole antifungal agents. The presence of a difluorophenyl moiety and an allylic alcohol functionality makes this compound a versatile building block for introducing structural complexity and enhancing biological activity.

Overview of Synthetic Utility

This compound serves as a crucial precursor for the synthesis of complex molecules, most notably chiral epoxides, which are in turn key intermediates in the asymmetric synthesis of antifungal drugs like Fluconazole and its derivatives. The allylic alcohol group is amenable to a variety of chemical transformations, including oxidation, epoxidation, and substitution reactions.

The 2,4-difluorophenyl group is a common structural motif in many antifungal agents. It plays a critical role in the binding of these drugs to the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby inhibiting ergosterol biosynthesis, a vital component of the fungal cell membrane.[1][2]

Synthesis of this compound

A reliable method for the synthesis of this compound is the vinylation of 2',4'-difluoroacetophenone using a Grignard reagent. This approach provides good yields of the desired allylic alcohol.

Reaction Scheme:

Table 1: Synthesis of this compound - Reagents and Conditions

Reagent/ParameterMolar Ratio/ValuePurpose
2',4'-Difluoroacetophenone1.0 eqStarting Material
Vinylmagnesium Bromide1.2 eqVinylation Agent
Tetrahydrofuran (THF)-Solvent
Temperature0 °C to rtReaction Temperature
Work-upSat. aq. NH4ClQuenching

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of 2',4'-difluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add vinylmagnesium bromide solution (1.0 M in THF, 1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Application in the Asymmetric Synthesis of Azole Antifungal Precursors

A primary application of this compound is its use in the asymmetric synthesis of chiral epoxides, which are precursors to enantiomerically pure antifungal agents. The Sharpless asymmetric epoxidation is a highly effective method for this transformation, yielding the corresponding epoxy alcohol with high enantioselectivity.[3][4][5]

Reaction Scheme:

This chiral epoxide, (R)- or (S)-2-(2,4-difluorophenyl)-2-(oxiran-2-yl)ethanol, can then be reacted with 1,2,4-triazole to introduce the first triazole ring, a key step in the synthesis of Fluconazole and related compounds.

Table 2: Sharpless Asymmetric Epoxidation of this compound

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqSubstrate
Titanium(IV) isopropoxide0.05-0.1 eqCatalyst
Diethyl L-(+)-tartrate or D-(-)-tartrate0.06-0.12 eqChiral Ligand
tert-Butyl hydroperoxide (t-BuOOH)1.5-2.0 eqOxidant
Dichloromethane (DCM)-Solvent
Molecular Sieves (4Å)-Dehydrating Agent
Temperature-20 °CReaction Temperature

Experimental Protocol: Asymmetric Epoxidation

  • To a stirred suspension of powdered 4Å molecular sieves in anhydrous dichloromethane (DCM) at -20 °C, add diethyl L-(+)-tartrate (or D-(-)-tartrate for the other enantiomer) followed by titanium(IV) isopropoxide.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of this compound in DCM dropwise to the catalyst mixture.

  • After stirring for a further 20 minutes, add tert-butyl hydroperoxide (solution in toluene or decane) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion (typically 4-6 hours), add a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxy alcohol by flash column chromatography.

Logical Workflow and Signaling Pathway Analogs

The synthetic utility of this compound can be visualized as a key step in a larger synthetic pathway towards potent antifungal agents. The following diagrams illustrate the logical flow of the synthesis and the mechanism of action of the final products.

Synthesis_Workflow A 2',4'-Difluoroacetophenone B 2-(2,4-Difluorophenyl) prop-2-en-1-ol A->B   Vinylation    C Chiral Epoxy Alcohol B->C Asymmetric Epoxidation D Fluconazole Precursor C->D Triazole Ring Opening E Azole Antifungal Agent (e.g., Fluconazole) D->E Further Elaboration

Synthetic pathway from starting material to final product.

The ultimate target molecules, azole antifungals, function by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane essential component Enzyme->Ergosterol biosynthesis Antifungal Azole Antifungal (e.g., Fluconazole) Antifungal->Enzyme Inhibition

Mechanism of action of azole antifungal agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its efficient preparation and subsequent stereoselective transformation into chiral epoxides provide a key route to advanced pharmaceutical intermediates, particularly for the synthesis of potent azole antifungal agents. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals working in this important area of medicinal chemistry.

References

Application Notes and Protocols: 2-(2,4-Difluorophenyl)prop-2-en-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 2-(2,4-Difluorophenyl)prop-2-en-1-ol . This compound is a valuable fluorinated building block for the development of novel therapeutic agents, particularly in the field of antifungal drug discovery.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4-difluorophenyl moiety is a key component in several clinically successful drugs. This compound, an allylic alcohol, serves as a versatile precursor for the synthesis of various heterocyclic compounds with promising biological activities. Its structural features allow for diverse chemical modifications, making it an attractive starting material for generating libraries of potential drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₉H₈F₂O
Molecular Weight 170.16 g/mol
CAS Number 141113-36-2
Appearance Colorless to pale yellow oil
Boiling Point Not available
Storage Sealed in dry, 2-8°C[1]

Synthesis of this compound

The following is a proposed synthetic protocol for the preparation of this compound via a Grignard reaction.

Experimental Protocol: Grignard Reaction

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining solution of 1-bromo-2,4-difluorobenzene dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add a solution of freshly distilled acrolein (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

1-Bromo-2,4-difluorobenzene 1-Bromo-2,4-difluorobenzene 2,4-Difluorophenylmagnesium bromide 2,4-Difluorophenylmagnesium bromide 1-Bromo-2,4-difluorobenzene->2,4-Difluorophenylmagnesium bromide Mg, Et2O Intermediate Intermediate 2,4-Difluorophenylmagnesium bromide->Intermediate Acrolein This compound This compound Intermediate->this compound H3O+ workup cluster_0 Synthesis of Triazole Antifungal Precursor This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate m-CPBA, DCM Triazole Derivative Triazole Derivative Epoxide Intermediate->Triazole Derivative 1,2,4-Triazole, NaH, DMF cluster_1 Synthesis of Morpholine Derivative This compound This compound Hydroxy Aldehyde Hydroxy Aldehyde This compound->Hydroxy Aldehyde Oxidative Cleavage 2-(2,4-Difluorophenyl)morpholine Derivative 2-(2,4-Difluorophenyl)morpholine Derivative Hydroxy Aldehyde->2-(2,4-Difluorophenyl)morpholine Derivative 2-Aminoethanol, NaBH(OAc)3 Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Zymosterol Zymosterol 4,4-Dimethyl-cholesta-8,14,24-trienol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Azole Antifungals Azole Antifungals Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungals->Lanosterol 14α-demethylase (CYP51) Inhibition

References

Application Notes and Protocols: The Role of 2-(2,4-Difluorophenyl)prop-2-en-1-ol in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and utilization of 2-(2,4-difluorophenyl)prop-2-en-1-ol as a pivotal intermediate in the synthesis of novel antifungal agents. While direct antifungal activity of this specific allylic alcohol is not extensively documented, its structural motif is a cornerstone in the architecture of potent antifungal drugs, particularly those targeting the fungal cell membrane's ergosterol biosynthesis pathway.

Introduction: The Strategic Importance of the 2-(2,4-Difluorophenyl) Moiety

The 2,4-difluorophenyl group is a well-established pharmacophore in a multitude of clinically successful antifungal agents. Its presence is integral to the high binding affinity of these drugs to their target enzyme, lanosterol 14α-demethylase (CYP51). Inhibition of CYP51 disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death or growth inhibition. This compound serves as a versatile and strategically important starting material for introducing this key structural element into more complex molecules.

Allylic alcohols, as a class of compounds, have demonstrated intrinsic antifungal properties by disrupting ergosterol biosynthesis and membrane integrity.[1] While the primary focus of this document is on this compound as a synthetic precursor, the inherent potential of the allylic alcohol functional group is noteworthy for future drug design.

Core Application: A Building Block for Azole Antifungals

The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of triazole and other azole-based antifungal drugs. The allylic alcohol functionality provides a reactive handle for subsequent chemical transformations to build the complex side chains characteristic of these drugs.

A general synthetic workflow illustrating the conversion of a 2-(2,4-difluorophenyl) substituted intermediate to a potent triazole antifungal is depicted below.

G A This compound (or related precursor) B Epoxidation or other activation of the double bond A->B Oxidizing Agent C Nucleophilic opening of the epoxide with 1H-1,2,4-triazole B->C Base D Further structural modifications and side-chain elaboration C->D Various Reagents E Final Azole Antifungal Agent (e.g., Fluconazole analogue) D->E

Caption: Generalized synthetic pathway from a 2-(2,4-difluorophenyl) precursor to an azole antifungal.

Mechanism of Action of Derivatives

The antifungal agents synthesized from this compound primarily act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3][4][5][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane fluidity and integrity and inhibiting fungal growth.[5]

The diagram below illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Inhibitor Azole Antifungals (derived from this compound) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Inhibitor->Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Experimental Protocols

General Synthesis of 1-(1-(chloromethyl)vinyl)-2,4-difluorobenzene (A Key Intermediate from a Related Precursor)

This protocol is adapted from a patented synthetic route for a structurally related intermediate and can be conceptually applied to precursors like this compound.[7]

Materials:

  • 2-(2,4-difluorophenyl)-1-chloro-3-propanol (or a related chlorohydrin)

  • Potassium bisulfate (KHSO₄)

  • Chlorobenzene (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 2-(2,4-difluorophenyl)-1-chloro-3-propanol (0.20 mol) and potassium bisulfate (0.22 mol) in 300 mL of chlorobenzene.[7]

  • Heat the mixture to reflux for 14 hours.[7]

  • After the reaction is complete, cool the mixture and wash the chlorobenzene layer with water until neutral.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the chlorobenzene by rotary evaporation.

  • Purify the resulting oil product, 1-(1-(chloromethyl)vinyl)-2,4-difluorobenzene, by vacuum distillation.[7]

Antifungal Susceptibility Testing (Broth Microdilution Method for Derivatives)

This is a standard protocol for evaluating the in vitro antifungal activity of compounds derived from this compound.

Materials:

  • Test compound (dissolved in DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial twofold dilutions of the compound in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeast, 0.4-5 x 10⁴ CFU/mL for filamentous fungi).

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, either visually or by spectrophotometric reading.

Quantitative Data for Derivatives

While specific data for this compound is not available, the following table summarizes the in vitro antifungal activities of some of its more complex derivatives against various fungal pathogens. This data highlights the potential of this chemical scaffold in developing potent antifungal agents.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference CompoundReference MIC (µg/mL)
1,2,4-Triazole DerivativesCandida albicans2 - 16Fluconazole-
1,2,4-Triazole DerivativesCandida krusei2 - 16Fluconazole-
1,2,4-Triazole DerivativesCandida parapsilosis2 - 16Fluconazole-
Dithiocarbamate AnalogsCandida speciesBetter than Fluconazole & KetoconazoleFluconazole, Ketoconazole-
Dithiocarbamate AnalogsAspergillus fumigatusHigher than FluconazoleFluconazole-

Note: The data presented is a qualitative summary from various sources and direct quantitative comparisons may vary based on specific molecular structures and testing conditions.[6][8]

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate in the field of antifungal drug development. Its strategic importance lies in providing the essential 2,4-difluorophenyl moiety, which is critical for the activity of many azole antifungals that target the ergosterol biosynthesis pathway. While the direct antifungal properties of this specific allylic alcohol warrant further investigation, its role as a foundational building block for creating novel and potent antifungal agents is well-established. Future research could focus on exploring the antifungal activity of simpler derivatives of this compound and leveraging its reactive allylic alcohol group to synthesize new classes of antifungal compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)prop-2-en-1-ol is an important intermediate in the synthesis of various pharmaceutically active compounds. As drug development progresses from laboratory-scale synthesis to pilot and commercial scale, robust and scalable synthetic routes are crucial. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient Grignard-based approach. The considerations for process safety, optimization, and purification are also discussed to facilitate a smooth transition from bench to plant.

Proposed Synthetic Route: Grignard Reaction

The recommended synthetic strategy for the scale-up production of this compound involves the reaction of a vinyl Grignard reagent with 2,4-difluorobenzaldehyde. This method is advantageous due to its high convergence, generally good yields, and the commercial availability of the starting materials. The Grignard reaction is a classic C-C bond-forming reaction that involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2]

Reaction Scheme:

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-Difluorobenzaldehyde≥98%Commercially Available
Vinylmagnesium bromide1.0 M solution in THFCommercially AvailableHandle under inert atmosphere
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Saturated aq. NH4ClReagent GradePrepare in-house
Diethyl etherAnhydrousCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available
Celite®---Commercially AvailableFor filtration
Scale-Up Synthesis Protocol (100 g Scale)

1. Reaction Setup:

  • A 5 L, 3-necked round-bottom flask is equipped with a mechanical stirrer, a 1 L dropping funnel, a thermocouple, and a nitrogen inlet.

  • The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

2. Reaction Execution:

  • To the reaction flask, add 2,4-difluorobenzaldehyde (100 g, 0.704 mol) and anhydrous tetrahydrofuran (THF) (1 L).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add vinylmagnesium bromide (1.0 M solution in THF, 845 mL, 0.845 mol, 1.2 equiv) to the stirred solution via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (1 L).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel. For large-scale purification, vacuum distillation is generally preferred.[3][4]

  • Collect the fractions corresponding to the desired product, this compound.

Data Presentation: Stoichiometry and Scale-Up Comparison

ParameterLab Scale (10 g)Pilot Scale (100 g)Production Scale (1 kg)
Reagents
2,4-Difluorobenzaldehyde10 g (70.4 mmol)100 g (0.704 mol)1.0 kg (7.04 mol)
Vinylmagnesium bromide (1.0 M in THF)84.5 mL (84.5 mmol)845 mL (0.845 mol)8.45 L (8.45 mol)
Anhydrous THF100 mL1 L10 L
Sat. aq. NH4Cl100 mL1 L10 L
Diethyl ether3 x 50 mL3 x 500 mL3 x 5 L
Expected Output
Theoretical Yield12.0 g120 g1.20 kg
Expected Yield (85%)10.2 g102 g1.02 kg
Purity (after purification)>98%>98%>98%

Scale-Up Considerations

  • Heat Management: The Grignard reaction is highly exothermic. Efficient cooling and controlled addition of the Grignard reagent are critical to prevent temperature runaways. For larger scales, a jacketed reactor with a reliable cooling system is mandatory.

  • Inert Atmosphere: Grignard reagents are sensitive to moisture and oxygen. Maintaining a strict inert atmosphere (nitrogen or argon) throughout the process is essential to prevent quenching of the reagent and ensure high yields.

  • Mixing: Efficient agitation is crucial, especially during the addition of the Grignard reagent and the quenching step, to ensure uniform reaction and heat distribution.

  • Quenching: The quenching process is also exothermic and can generate flammable gases. Slow and controlled addition of the quenching agent to a cooled reaction mixture is a critical safety measure.

  • Solvent Selection: While THF is a common solvent for Grignard reactions, its potential to form peroxides should be considered. Always use freshly distilled or inhibitor-free anhydrous THF. For industrial-scale processes, alternative solvents like 2-methyl-THF might be considered for their higher boiling points and lower peroxide-forming tendencies.

  • Purification: On a large scale, vacuum distillation is often more practical and economical than chromatography for purifying liquid products.[3][4] The distillation parameters (pressure, temperature) need to be optimized to ensure good separation and prevent product decomposition. The use of activated carbon can also be explored for the removal of colored impurities.[5]

Visualizations

Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_product Product 2_4_Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reaction_Vessel Anhydrous THF 0-5 °C 2_4_Difluorobenzaldehyde->Reaction_Vessel Vinylmagnesium_bromide Vinylmagnesium bromide Vinylmagnesium_bromide->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule + Work-up & Purification

Caption: Synthetic pathway for this compound.

Scale-Up Workflow

Scale_Up_Workflow start Start reactor_prep Reactor Preparation (Flame-dry, Inert Atmosphere) start->reactor_prep reactant_charge Charge 2,4-Difluorobenzaldehyde and Anhydrous THF reactor_prep->reactant_charge cooling1 Cool to 0-5 °C reactant_charge->cooling1 grignard_addition Slow Addition of Vinylmagnesium Bromide (T < 10 °C) cooling1->grignard_addition reaction_stir Stir at Room Temperature (2 hours) grignard_addition->reaction_stir in_process_control In-Process Control (TLC/HPLC) reaction_stir->in_process_control in_process_control->reaction_stir Incomplete cooling2 Cool to 0-5 °C in_process_control->cooling2 Reaction Complete quench Quench with Saturated Aqueous NH4Cl cooling2->quench extraction Extraction with Diethyl Ether quench->extraction drying Drying and Filtration extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (Vacuum Distillation) concentration->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the scale-up synthesis of the target compound.

References

Application Notes and Protocols for the Derivatization of 2-(2,4-Difluorophenyl)prop-2-en-1-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds incorporating a 2,4-difluorophenyl moiety are integral to a variety of clinically significant therapeutic agents, particularly in the realms of antifungal and anticancer treatments. The fluorine atoms often enhance metabolic stability, binding affinity, and pharmacokinetic properties. The core structure, 2-(2,4-Difluorophenyl)prop-2-en-1-ol, presents a versatile scaffold for chemical modification. The allylic alcohol functionality is a prime site for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of esters, ethers, and other analogs. This document provides detailed protocols for the synthesis of the parent compound, its derivatization, and subsequent evaluation in relevant biological assays.

Synthesis of Starting Material: this compound

A reliable method for the synthesis of the title compound is the Grignard reaction between 2,4-difluorophenylmagnesium bromide and acrolein.

Experimental Protocol

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Acrolein

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate spontaneously, evidenced by heat evolution and disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled acrolein (1 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Derivatization Strategies

The hydroxyl group of the allylic alcohol is the primary target for derivatization. Ester and ether linkages are common and effective ways to introduce a variety of substituents to probe SAR.

Esterification (Fischer-type)

Protocol for the Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-yl Acetate:

Materials:

  • This compound

  • Acetic acid (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 equivalent) in toluene.

  • Add an excess of acetic acid (e.g., 3-5 equivalents) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Etherification (Williamson Synthesis)

Protocol for the Synthesis of 1-(Allyloxymethyl)-2,4-difluorobenzene:

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • An appropriate alkyl halide (e.g., Benzyl bromide, 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until completion.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Experimental Workflow for Derivatization

G start This compound esterification Esterification (e.g., Acetic Acid, H₂SO₄) start->esterification etherification Etherification (e.g., NaH, Benzyl Bromide) start->etherification ester_prod Ester Derivative esterification->ester_prod ether_prod Ether Derivative etherification->ether_prod bio_assay Biological Assays (Antifungal, Anticancer) ester_prod->bio_assay ether_prod->bio_assay

Caption: General workflow for the derivatization of this compound.

Biological Assays

Antifungal Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension of the fungal cells or conidia in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action & Mechanistic Assays

A. Antifungal: Inhibition of Ergosterol Biosynthesis

Many antifungal agents containing a difluorophenyl group, such as azoles, function by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

G lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane enzyme->ergosterol derivative Difluorophenyl Derivative derivative->enzyme

Caption: Inhibition of ergosterol biosynthesis by difluorophenyl derivatives.

B. Anticancer: Aromatase Inhibition, Cell Cycle Arrest, and ROS Induction

1. Aromatase Inhibition Assay: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer therapy.

Protocol (Fluorometric):

  • Prepare human recombinant aromatase and a fluorogenic substrate.

  • In a 96-well plate, incubate the enzyme with various concentrations of the test compound.

  • Initiate the reaction by adding the substrate and a cofactor (NADPH).

  • Measure the fluorescence kinetically.

  • Calculate the percent inhibition and determine the IC₅₀ value.

2. Cell Cycle Analysis by Flow Cytometry: To determine if the compounds induce cell cycle arrest.

Protocol:

  • Treat cancer cells with the test compounds for 24-48 hours.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

3. Measurement of Reactive Oxygen Species (ROS): To assess if the compounds induce oxidative stress.

Protocol (using H₂DCFDA):

  • Seed cells in a 96-well plate.

  • Treat with the test compounds for a specified time.

  • Load the cells with H₂DCFDA dye and incubate.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

G derivative Difluorophenyl Derivative ros ↑ ROS Production derivative->ros cell_cycle Cell Cycle Arrest (e.g., G2/M phase) derivative->cell_cycle apoptosis Apoptosis ros->apoptosis cell_cycle->apoptosis

Caption: Potential anticancer mechanisms of action.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables present representative data for analogous compounds containing the 2,4-difluorophenyl moiety, as specific data for derivatives of this compound is not yet widely available in the literature.

Table 1: Representative Antifungal Activity of 2,4-Difluorophenyl-Containing Triazole Analogs

Compound IDR-GroupMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Analog A -H0.51.0
Analog B -Cl0.250.5
Analog C -OCH₃1.02.0
Fluconazole Reference1.0>64

Table 2: Representative Anticancer Activity of 2,4-Difluorophenyl-Containing Thiadiazole Analogs

Compound IDR-GroupIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
Analog D -CH₃15.221.5
Analog E -NO₂8.712.3
Analog F -F11.418.9
Doxorubicin Reference0.91.2

These tables serve as a template for organizing experimental data obtained from the screening of novel this compound derivatives.

Application Notes and Protocols: 2-(2,4-Difluorophenyl)prop-2-en-1-ol as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)prop-2-en-1-ol is a valuable synthetic intermediate for the construction of a variety of heterocyclic compounds. The presence of the 2,4-difluorophenyl moiety is of particular significance in medicinal chemistry, as this group is a key structural feature in several antifungal agents, including Voriconazole.[1][2][3][4] This fluorinated aromatic ring can enhance metabolic stability and binding affinity to biological targets. As an allylic alcohol, this building block is amenable to a range of chemical transformations, making it a versatile precursor for drug discovery and development.

This application note provides a detailed protocol for the epoxidation of this compound to form 2-((2,4-difluorophenyl)oxiran-2-yl)methanol, a reactive epoxide intermediate. This epoxide can be further elaborated into more complex heterocyclic systems, such as triazoles, by nucleophilic ring-opening reactions. The methodologies described herein are foundational for researchers exploring the synthesis of novel bioactive molecules.

Featured Application: Synthesis of 2-((2,4-difluorophenyl)oxiran-2-yl)methanol

The epoxidation of the allylic double bond in this compound provides a key intermediate for further synthetic manipulations. The resulting epoxide, 2-((2,4-difluorophenyl)oxiran-2-yl)methanol, contains a strained three-membered ring that is susceptible to ring-opening by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of new heterocyclic rings.

Reaction Scheme

2-(2,4-Difluorophenyl)prop-2-en-1-ol2-((2,4-difluorophenyl)oxiran-2-yl)methanol

Data Presentation: Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a well-established transformation in organic synthesis. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method for this purpose. The hydroxyl group of the allylic alcohol can direct the epoxidation, often leading to high diastereoselectivity.[5] Below is a summary of typical results for the m-CPBA epoxidation of various allylic alcohols, which can serve as a reference for the expected outcome with this compound.

Allylic Alcohol Substrate Product Yield (%) Diastereomeric Ratio (syn:anti) Reference
(E)-Hex-2-en-1-ol(2R,3R)-3-propyloxiran-2-yl)methanol85>95:5General Literature
1-Cyclohexenylmethanol(1S,6R)-7-oxabicyclo[4.1.0]heptan-1-yl)methanol90>98:2General Literature
cinnamyl alcohol(2R,3R)-3-phenyloxiran-2-yl)methanol92>95:5General Literature

Experimental Protocols

Synthesis of 2-((2,4-difluorophenyl)oxiran-2-yl)methanol

This protocol details the epoxidation of this compound using m-CPBA.

Materials and Reagents:

  • This compound (95% purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.70 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the stirred solution, add m-CPBA (approximately 77% purity, 2.48 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL) to decompose the excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution (30 mL) and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove meta-chlorobenzoic acid, followed by a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-((2,4-difluorophenyl)oxiran-2-yl)methanol.

Expected Characterization:

The final product is expected to be a colorless to pale yellow oil. Characterization can be performed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR: To identify the presence of the hydroxyl group and the absence of the C=C double bond.

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound in DCM reagent Add m-CPBA at 0°C start->reagent 1. reaction Stir at 0°C to RT (TLC Monitoring) reagent->reaction 2. quench Quench with Na₂S₂O₃ and NaHCO₃ reaction->quench 3. extraction Aqueous Work-up & Extraction with DCM quench->extraction 4. purification Column Chromatography (Silica Gel) extraction->purification 5. product Product: 2-((2,4-difluorophenyl)oxiran-2-yl)methanol purification->product 6.

Caption: Synthetic workflow for the epoxidation of this compound.

Conceptual Pathway for Further Synthesis

conceptual_pathway building_block This compound epoxide Epoxide Intermediate (This Protocol) building_block->epoxide Epoxidation nucleophile Nucleophilic Ring Opening (e.g., with 1,2,4-Triazole) epoxide->nucleophile triazole_intermediate Triazole Adduct nucleophile->triazole_intermediate cyclization Further Transformations (e.g., Cyclization, Derivatization) triazole_intermediate->cyclization target_molecules Bioactive Heterocyclic Compounds (e.g., Azole Antifungal Analogs) cyclization->target_molecules

Caption: Potential synthetic route to bioactive heterocycles from the epoxide intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic methodology.

Method 1: Grignard Reaction Troubleshooting

Question: Why is my Grignard reaction yield low?

Answer: Low yields in the Grignard synthesis of this compound can arise from several factors. The primary concerns are the quality of the Grignard reagent, side reactions, and reaction conditions.

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1] Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether.[2] Commercially available Grignard solutions should be titrated before use to determine their exact concentration.

  • Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone, leading to the formation of an enolate and reducing the amount of desired addition product.[3][4] To minimize this, the reaction should be carried out at low temperatures (e.g., 0 °C or -78 °C), and the Grignard reagent should be added slowly to the ketone solution. The use of additives like cerium(III) chloride (CeCl₃) can also suppress enolization by increasing the electrophilicity of the carbonyl carbon.[3]

    • Reduction: Some Grignard reagents, especially those with β-hydrogens, can reduce the ketone to a secondary alcohol. While less common with vinylmagnesium bromide, it is a possibility.

    • Wurtz Coupling: Homocoupling of the Grignard reagent can occur, especially at higher temperatures.

Question: My TLC plate shows multiple spots after the Grignard reaction. What are the likely byproducts?

Answer: Besides unreacted starting material, common byproducts in the Grignard reaction with 2',4'-difluoroacetophenone and vinylmagnesium bromide include:

  • The corresponding secondary alcohol from reduction of the ketone.

  • Products from the enolization of the ketone.[3]

  • Biphenyl derivatives from Wurtz coupling of the Grignard reagent.

Careful purification by column chromatography is typically required to isolate the desired tertiary allylic alcohol.

Method 2: Wittig Reaction Troubleshooting

Question: My Wittig reaction is not proceeding, and I am recovering my starting ketone. What could be the issue?

Answer: A stalled Wittig reaction is often due to issues with the ylide formation or its reactivity.

  • Inefficient Ylide Formation: The formation of the phosphonium ylide requires a strong base to deprotonate the phosphonium salt.[5] For the synthesis of methylenetriphenylphosphorane, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary. Ensure the base is fresh and the reaction is carried out under anhydrous conditions. The characteristic color change (often to a deep yellow or orange) indicates ylide formation.

  • Ylide Instability: Non-stabilized ylides, such as methylenetriphenylphosphorane, can be unstable and should be used shortly after preparation.

  • Steric Hindrance: While 2',4'-difluoroacetophenone is not exceptionally bulky, sterically hindered ketones can be slow to react with Wittig reagents.[6] In such cases, longer reaction times or gentle heating may be required.

Question: The yield of my Wittig reaction is poor, and I have a lot of triphenylphosphine oxide. How can I improve this?

Answer: The presence of triphenylphosphine oxide is expected as it is a byproduct of the reaction.[7] However, a low yield of the desired alkene suggests that the reaction is not efficient.

  • Optimize Reaction Conditions: The choice of solvent and temperature can influence the yield. THF is a common solvent for Wittig reactions.[6] Running the reaction at low temperatures during ylide formation and then allowing it to warm to room temperature after the addition of the ketone is a standard procedure.

  • Purification Challenges: The removal of triphenylphosphine oxide can be challenging. It is often removed by crystallization or column chromatography. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ether can be effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Grignard or Wittig, is generally better for preparing this compound?

A1: Both routes are viable. The Grignard reaction, specifically the addition of vinylmagnesium bromide to 2',4'-difluoroacetophenone, directly yields the target tertiary allylic alcohol. The Wittig reaction, using methylenetriphenylphosphorane with 2',4'-difluoroacetophenone, would produce 1-(2,4-difluorophenyl)prop-1-ene, which would then require an additional step of allylic oxidation to obtain the desired product. Therefore, the Grignard route is more direct.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For Grignard additions to similar ketones, yields in the range of 60-85% can be considered good.[8] For Wittig reactions producing the intermediate alkene, yields can be higher, often exceeding 80-90% for efficient reactions.[9]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Due to the potential for volatility, care should be taken during solvent removal. Extractive distillation has also been proposed for the purification of similar allylic alcohols.[10]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Grignard reagents are pyrophoric and react violently with water.[2] All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere. Wittig reagents are often prepared using strong, pyrophoric bases like n-BuLi. Always handle these reagents with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, and work in a fume hood.

Data Presentation

Table 1: Comparison of Expected Yields for Analogous Reactions

Synthetic RouteKey TransformationSubstrate ExamplesReported Yield (%)Reference
Grignard ReactionVinyl Grignard + KetoneVinylmagnesium bromide + Various ketones60 - 85%[8]
Grignard ReactionAryl Grignard + α,β-Unsaturated AldehydePhenylmagnesium bromide + AcroleinVariable, sensitive to 1,2 vs 1,4 addition[11]
Wittig ReactionYlide + KetoneMethylenetriphenylphosphorane + Acetophenones70 - 90% (for the alkene)[9][12]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol details the addition of vinylmagnesium bromide to 2',4'-difluoroacetophenone.

Materials:

  • 2',4'-Difluoroacetophenone

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2',4'-difluoroacetophenone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Protocol 2: Synthesis via Wittig Reaction (Intermediate Alkene)

This protocol describes the synthesis of the intermediate, 1-(2,4-difluorophenyl)prop-1-ene, via a Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 2',4'-Difluoroacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add anhydrous THF to suspend the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2',4'-difluoroacetophenone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane to afford 1-(2,4-difluorophenyl)prop-1-ene. This intermediate would then require a subsequent allylic oxidation step to yield the target alcohol.

Mandatory Visualizations

SynthesisPathways cluster_SM Starting Materials cluster_Products Products & Intermediates SM1 2',4'-Difluoroacetophenone Product 2-(2,4-Difluorophenyl) prop-2-en-1-ol SM1->Product Grignard Reaction Intermediate 1-(2,4-Difluorophenyl) prop-1-ene SM1->Intermediate Wittig Reaction SM2 Vinylmagnesium bromide SM2->Product SM3 Methyltriphenyl- phosphonium bromide SM3->Intermediate Intermediate->Product Allylic Oxidation

Caption: Synthetic pathways to this compound.

TroubleshootingWorkflow Start Low Yield in Synthesis ChoosePath Which Synthetic Route? Start->ChoosePath GrignardPath Grignard Reaction ChoosePath->GrignardPath Grignard WittigPath Wittig Reaction ChoosePath->WittigPath Wittig CheckReagent Check Grignard Reagent (Titrate, Anhydrous Conditions) GrignardPath->CheckReagent CheckTemp Optimize Temperature (Low Temp to Minimize Enolization/Side Reactions) CheckReagent->CheckTemp CheckPurity Verify Starting Material Purity CheckTemp->CheckPurity End Improved Yield CheckPurity->End CheckYlide Confirm Ylide Formation (Base Strength, Anhydrous Conditions, Color Change) WittigPath->CheckYlide CheckKetone Assess Ketone Reactivity (Steric Hindrance, Purity) CheckYlide->CheckKetone OptimizeConditions Optimize Reaction Time and Temperature CheckKetone->OptimizeConditions OptimizeConditions->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. The information focuses on identifying and understanding potential side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected side products?

A common and direct laboratory-scale synthesis involves the Grignard reaction between 2,4-difluoroacetophenone and a vinyl Grignard reagent, such as vinylmagnesium bromide.[1][2][3] Alternatively, the reaction of an allyl Grignard reagent with 2,4-difluorobenzaldehyde could be employed. During the allylation of 2,4-difluoroacetophenone, several side products can form. The most common include the unreacted starting material (2,4-difluoroacetophenone), a reduction product (1-(2,4-difluorophenyl)ethanol), and a dimer of the Grignard reagent (1,5-hexadiene). Under certain conditions, other impurities may also arise.

Q2: My reaction seems to have low conversion, and I am recovering a significant amount of the starting ketone. What could be the cause?

Recovering the starting ketone, 2,4-difluoroacetophenone, is a frequent issue. This can be attributed to a few factors:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[1] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon aqueous workup.

  • Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or atmospheric carbon dioxide.[4] It is crucial to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: The stoichiometry of the reaction is critical. Using an insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the starting material.

Q3: I've isolated a side product with a similar mass to the desired product but with different spectroscopic characteristics. What could it be?

A common side product is the reduction of the ketone to a secondary alcohol, 1-(2,4-difluorophenyl)ethanol.[1] This occurs when the Grignard reagent acts as a reducing agent, transferring a beta-hydride to the carbonyl carbon.[1] This is more likely to happen with sterically hindered ketones or bulky Grignard reagents.[1]

Q4: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Use freshly prepared Grignard reagent: This ensures its activity and reduces the presence of impurities.

  • Control the reaction temperature: Adding the Grignard reagent slowly at a low temperature (e.g., 0 °C) can help to disfavor enolization and reduction pathways.

  • Use an appropriate excess of the Grignard reagent: A slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Ensure anhydrous conditions: All solvents and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Grignard reagent.Ensure all glassware is dry and the reaction is under an inert atmosphere. Use freshly prepared or titrated Grignard reagent.
Presence of water in the reaction.Dry all solvents and reagents thoroughly before use.
Significant Amount of Starting Material Recovered Enolization of the ketone by the Grignard reagent.[1]Add the Grignard reagent slowly at a low temperature.
Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (1.1-1.5 eq).
Presence of a Major Side Product with a Mass of 158.15 g/mol Reduction of the starting ketone.Perform the reaction at a lower temperature. Consider using a different, less sterically hindered Grignard reagent if possible.
Difficult Purification Close boiling points of the product and side products.Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient for separation.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
2,4-DifluoroacetophenoneC₈H₆F₂O156.13Unreacted starting material
1-(2,4-Difluorophenyl)ethanolC₈H₈F₂O158.15Reduction of the ketone[1]
1,5-HexadieneC₆H₁₀82.14Dimerization of vinyl Grignard reagent

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add anhydrous diethyl ether to the flask. Slowly add vinyl bromide (1.1 eq) dissolved in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30 minutes.

  • Addition Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of 2,4-difluoroacetophenone (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Identification of Side Products by GC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Method: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of the components. For example, start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Visualizations

Reaction_Pathway ketone 2,4-Difluoroacetophenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate + Grignard (Nucleophilic Addition) side_product1 Enolate Intermediate ketone->side_product1 + Grignard (Base) side_product2 1-(2,4-Difluorophenyl)ethanol ketone->side_product2 + Grignard (Reduction) grignard Vinylmagnesium Bromide grignard->intermediate product This compound intermediate->product Aqueous Workup side_product1->ketone Aqueous Workup

Caption: Reaction pathway for the synthesis of the target molecule and formation of major side products.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Analyze Crude Mixture by TLC/GC-MS start->check_conversion high_sm High Starting Material Content? check_conversion->high_sm major_impurity Major Impurity Peak? check_conversion->major_impurity No high_sm->major_impurity No optimize_reagent Check Grignard Activity/ Use Slight Excess high_sm->optimize_reagent Yes check_anhydrous Ensure Anhydrous Conditions high_sm->check_anhydrous Yes identify_impurity Identify Impurity by MS/NMR major_impurity->identify_impurity Yes end Improved Synthesis optimize_reagent->end optimize_temp Lower Reaction Temperature optimize_temp->end check_anhydrous->end identify_impurity->optimize_temp

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2,4-Difluorophenyl)prop-2-en-1-ol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Question: My purified product is a viscous oil or a waxy solid that is difficult to handle. What could be the cause and how can I resolve this?

Answer:

This issue often points to the presence of polymeric impurities. The allylic alcohol structure of this compound makes it susceptible to polymerization, especially when exposed to heat, light, or acidic conditions.

Troubleshooting Steps:

  • Minimize Heat Exposure: Avoid excessive heating during solvent removal (rotary evaporation). Use a water bath with a controlled temperature, ideally not exceeding 40-50°C.

  • Work Under Inert Atmosphere: If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.

  • Use Inhibitors: For long-term storage or distillation, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).

  • Purification Strategy:

    • Flash Column Chromatography: This is often the most effective method to separate the monomer from oligomeric/polymeric material. A gradient elution is typically recommended.

    • Recrystallization: If a solid, attempt recrystallization from a suitable solvent system. This can be effective at removing amorphous polymeric impurities.

Question: After column chromatography, I see multiple spots on my TLC plate, even in fractions that should contain the pure product. Why is this happening and what can I do?

Answer:

This could be due to several factors, including on-column degradation, the presence of closely related impurities, or an inappropriate TLC/column solvent system.

Troubleshooting Steps:

  • Assess On-Column Degradation: The silica gel used in chromatography is slightly acidic and can cause degradation of sensitive compounds like allylic alcohols.

    • Neutralize Silica Gel: Consider neutralizing your silica gel by washing it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate) before packing the column.

    • Use Alumina: Basic or neutral alumina can be a less harsh alternative to silica gel for acid-sensitive compounds.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems to achieve better separation between your product and impurities. Adding a small amount of a more polar solvent or a different solvent altogether (e.g., dichloromethane/methanol) might be beneficial.

    • TLC Analysis: Ensure your TLC conditions accurately reflect the column conditions. Co-spot your starting material with the product to check for unreacted starting materials.

  • Identify Impurities: If possible, isolate and characterize the major impurities using techniques like NMR or LC-MS. Common impurities could be the corresponding aldehyde from oxidation or rearrangement products.

Question: My final product has a yellowish tint, but I expect a colorless compound. What is the source of this color and is it a concern?

Answer:

A yellow tint can indicate the presence of oxidized impurities or degradation products. While a small amount of color may not impact the performance in some applications, it is a sign of impurity.

Troubleshooting Steps:

  • Prevent Oxidation:

    • Store the compound under an inert atmosphere and protected from light.[1]

    • Degas your solvents before use in chromatography.

  • Removal of Colored Impurities:

    • Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal can help remove colored impurities. Filter the charcoal and recover the product.

    • Recrystallization: This is often very effective at excluding colored impurities into the mother liquor.

    • Potassium Permanganate Wash: A very dilute solution of potassium permanganate can be used to wash an organic solution of your product to oxidize and remove certain impurities. This should be followed by a wash with sodium bisulfite to remove excess permanganate. Caution: This method is aggressive and should be used with care as it can also oxidize your product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] For extended storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent oxidation.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: The purity can be effectively assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): For rapid qualitative analysis of purity and for monitoring the progress of purification.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

Q3: What are the likely synthesis-related impurities I should be aware of?

A3: Impurities will depend on the synthetic route. A common synthesis involves the reaction of a (2,4-difluorophenyl)magnesium halide with an α,β-unsaturated aldehyde. Potential impurities from this route could include:

  • Unreacted starting materials.

  • The corresponding saturated alcohol from 1,4-addition followed by reduction.

  • By-products from the Grignard reagent formation.

Q4: Can I purify this compound by distillation?

A4: Distillation is generally not recommended for this compound due to its susceptibility to polymerization at elevated temperatures. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature. The addition of a polymerization inhibitor is strongly advised.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane). The optimal gradient will depend on the specific impurities present.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.

Data Presentation

Table 1: Example Data for Gradient Elution in Flash Chromatography

Fraction #Ethyl Acetate in Hexane (%)TLC Rf of ProductPurity by HPLC (%)
1-55%--
6-1010%0.4>90%
11-1515%0.4>98%
16-2020%0.4>95%
21-2530%-Impurities eluting

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Purification_Troubleshooting start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes impure Multiple Spots / Low Purity is_pure->impure No column_chrom Flash Column Chromatography impure->column_chrom physical_issue Viscous Oil or Colored? impure->physical_issue column_chrom->check_purity still_impure Still Impure after Column? column_chrom->still_impure still_impure->end No degradation On-Column Degradation? still_impure->degradation Yes neutralize Use Neutralized Silica or Alumina degradation->neutralize Yes optimize Optimize Solvent System degradation->optimize No viscous Viscous/Polymeric physical_issue->viscous Viscous colored Colored Product physical_issue->colored Colored avoid_heat Avoid Heat / Use Inhibitor viscous->avoid_heat charcoal Charcoal Treatment or Recrystallization colored->charcoal

Caption: Troubleshooting workflow for purification issues.

Experimental_Workflow crude Crude this compound dissolve Dissolve in Minimal Solvent or Adsorb on Silica crude->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal (<40°C) combine->evaporate final_product Pure Product evaporate->final_product

Caption: General workflow for column chromatography purification.

References

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(2,4-Difluorophenyl)prop-2-en-1-ol in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on established principles of chemical stability, specific experimental verification for your unique conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound, as an allylic alcohol, may be susceptible to degradation under various conditions. The primary concerns are oxidation, acid/base-catalyzed reactions, and potential photolytic degradation. The allylic alcohol functional group is known to be reactive.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Potential degradation pathways include:

  • Oxidation: The allylic alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. The presence of a benzylic-like position could also be susceptible to oxidation.[1][2]

  • Rearrangement: Acid-catalyzed rearrangement of the allylic alcohol is a possibility.

  • Dehydration: Under certain acidic conditions, elimination of water could occur.

  • Photodegradation: Exposure to UV or fluorescent light may induce degradation.[1]

Q3: How can I assess the stability of this compound in my specific formulation?

A3: Forced degradation studies are the recommended approach to assess the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to predict long-term stability and identify potential degradation products.[1][4]

Troubleshooting Guides

Issue: Unexpected degradation of this compound in an aqueous solution.

Possible Cause:

  • pH of the solution: The stability of the compound may be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.

  • Presence of oxidizing agents: Dissolved oxygen or trace metal ions can promote oxidative degradation.

  • Exposure to light: Photodegradation can occur if the solution is not protected from light.

Troubleshooting Steps:

  • pH Profiling: Determine the stability of the compound across a range of pH values (e.g., pH 2, 7, and 10) to identify the pH of maximum stability.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Chelating Agents: If metal ion-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA.

Issue: Appearance of unknown peaks during HPLC analysis of a stability sample.

Possible Cause:

  • Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a systematic forced degradation study to intentionally generate degradation products. This will help in identifying the peaks observed in your stability samples.

  • Mass Spectrometry (MS) Analysis: Use HPLC-MS to determine the mass of the unknown peaks and propose potential structures for the degradation products.

  • Stress Conditions: The table below summarizes typical stress conditions for forced degradation studies as recommended by ICH guidelines.[4][5]

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; room temperature or heated (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; room temperature or heated (e.g., 60°C)
Oxidation 3% to 30% H₂O₂; room temperature
Thermal Degradation Dry heat (e.g., 80°C) or high humidity
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or heat at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or heat at 60°C.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store a solid sample of the compound at 80°C. Also, prepare a solution and store it at 60°C.

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

    • If necessary, use HPLC-MS to identify the degradation products.

Visualizations

Below are diagrams illustrating key concepts and workflows.

Degradation_Pathway A This compound B Oxidation (e.g., H2O2) A->B D Acid/Base Catalysis A->D F Photolysis (UV/Vis Light) A->F C Corresponding Aldehyde/Carboxylic Acid B->C E Rearrangement/Dehydration Products D->E G Photodegradants F->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis hplc->data identification Degradant Identification data->identification

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analysis of Byproducts in the Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound that could lead to byproduct formation?

A common and direct method for synthesizing allylic alcohols like this compound is via a Grignard reaction. This would typically involve the reaction of a 2,4-difluorophenyl Grignard reagent (e.g., 2,4-difluorophenylmagnesium bromide) with an α,β-unsaturated carbonyl compound such as acrolein or an acrylate ester. While effective, this reaction is susceptible to several side reactions that can generate impurities.

Q2: I am observing a significant amount of a higher molecular weight impurity in my final product. What could it be?

A common byproduct in Grignard reactions with esters is the formation of a tertiary alcohol through a double addition of the Grignard reagent.[1][2][3][4] If you are using an acrylate ester as your starting material, the Grignard reagent can react with the initially formed ketone intermediate, leading to a tertiary alcohol.

Q3: My reaction is sluggish and I'm recovering a lot of my starting 1-bromo-2,4-difluorobenzene. What could be the issue?

The initiation of a Grignard reaction can be challenging.[5][6][7] Several factors could be at play:

  • Magnesium oxide layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[7]

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Halide reactivity: While bromides are commonly used, the carbon-fluorine bond is generally unreactive in forming Grignard reagents.[8] Ensure you are using a bromo or iodo derivative of difluorobenzene.

Q4: I have a byproduct with a similar mass to my product, but it lacks the characteristic alkene signals in the 1H NMR. What might this be?

This could be the result of a 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated carbonyl system, followed by protonation during workup. This would lead to the formation of a saturated ketone or aldehyde, which could then be reduced to the corresponding saturated alcohol depending on the workup conditions.

Q5: Why is my reaction mixture turning dark, and what does it signify?

While a cloudy or grayish appearance is normal for a Grignard reaction, a dark brown or black color may indicate decomposition.[7] This could be caused by overheating, the presence of impurities in your starting materials or solvent, or side reactions such as Wurtz-type homocoupling of the Grignard reagent.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Grignard reagent formation.Ensure magnesium is activated (e.g., using a crystal of iodine or 1,2-dibromoethane).[5][7] Use fresh, anhydrous THF as the solvent.[5]
Competing side reactions (e.g., double addition, conjugate addition).Use inverse addition (slowly add the Grignard reagent to the carbonyl compound) at low temperatures (-78 °C) to favor 1,2-addition.[1]
Presence of High Molecular Weight Byproduct Double addition of the Grignard reagent to an ester starting material.Use an aldehyde (e.g., acrolein) instead of an ester. If an ester must be used, carefully control the stoichiometry and use low temperatures.
Formation of Saturated Byproducts 1,4-Conjugate addition of the Grignard reagent.The addition of cerium(III) chloride (Luche reduction conditions) can enhance the selectivity for 1,2-addition to α,β-unsaturated ketones.[9]
Reaction Fails to Initiate Inactive magnesium surface or presence of moisture.Flame-dry all glassware and use anhydrous solvents.[1] Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
Significant amount of Biphenyl byproduct (e.g., 2,2',4,4'-tetrafluorobiphenyl) Wurtz-type homocoupling of the Grignard reagent.This is a known side reaction.[5] Ensure slow addition of the aryl halide during Grignard formation and maintain a moderate reaction temperature to minimize this.

Experimental Protocols

Protocol 1: Byproduct Identification using GC-MS

Objective: To identify and semi-quantify the byproducts in a crude reaction mixture.

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Analysis:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-500 m/z.

  • Data Analysis:

    • Identify the peak for the desired product, this compound (expected M+ at m/z 170).

    • Analyze the mass spectra of other significant peaks and compare them with a library (e.g., NIST) to identify potential byproducts. Pay attention to characteristic fragmentation patterns.

Protocol 2: Quantification of Byproducts using 1H NMR with an Internal Standard

Objective: To quantify the major byproducts relative to the desired product.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the crude product.

    • Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the NMR spectrum).

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3).

  • 1H NMR Analysis:

    • Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value, or at least 30 seconds for practical purposes) to allow for full relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal for the desired product (e.g., one of the vinyl protons).

    • Integrate a well-resolved signal for each identified byproduct.

    • Integrate the signal for the internal standard.

    • Calculate the molar ratio of each compound relative to the internal standard, and from there, determine the relative abundance and purity of the desired product.

Visualizations

Byproduct_Formation_Pathway cluster_starting_materials Starting Materials 2,4-Difluorophenyl-MgBr 2,4-Difluorophenyl-MgBr Desired Product This compound 2,4-Difluorophenyl-MgBr->Desired Product 1,2-Addition Tertiary Alcohol Byproduct Tertiary Alcohol (Double Addition) 2,4-Difluorophenyl-MgBr->Tertiary Alcohol Byproduct Double Addition Saturated Ketone Byproduct Saturated Ketone (1,4-Addition) 2,4-Difluorophenyl-MgBr->Saturated Ketone Byproduct 1,4-Addition Homocoupling Byproduct 2,2',4,4'-Tetrafluorobiphenyl (Wurtz Coupling) 2,4-Difluorophenyl-MgBr->Homocoupling Byproduct Homocoupling Acrolein Acrolein Acrolein->Desired Product Acrolein->Saturated Ketone Byproduct Methyl Acrylate Methyl Acrylate Methyl Acrylate->Desired Product Methyl Acrylate->Tertiary Alcohol Byproduct Methyl Acrylate->Saturated Ketone Byproduct Troubleshooting_Workflow start Reaction Analysis low_yield Low Yield? start->low_yield byproducts Byproducts Observed? low_yield->byproducts No check_grignard Verify Grignard Formation (Anhydrous conditions, Mg activation) low_yield->check_grignard Yes identify_byproducts Identify Byproducts (GC-MS, NMR) byproducts->identify_byproducts Yes end Optimized Reaction byproducts->end No optimize_addition Optimize Addition (Inverse addition, low temp) check_grignard->optimize_addition optimize_addition->end double_addition Double Addition Product? identify_byproducts->double_addition conjugate_addition Conjugate Addition Product? double_addition->conjugate_addition No change_reagent Consider Acrolein instead of Ester double_addition->change_reagent Yes use_luche Use Luche Conditions (CeCl3) conjugate_addition->use_luche Yes conjugate_addition->end No change_reagent->end use_luche->end

References

Optimizing "2-(2,4-Difluorophenyl)prop-2-en-1-ol" reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and temperature for the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the Grignard reaction. This involves the 1,2-addition of a Grignard reagent, specifically 2,4-difluorophenylmagnesium bromide, to an α,β-unsaturated aldehyde like acrolein.

Q2: What are the critical parameters to control in this reaction for optimal yield and purity?

The most critical parameters are temperature, reaction time, the rate of addition of reactants, and the purity of reagents and solvents. Grignard reagents are highly sensitive to moisture and protic solvents, so anhydrous conditions are essential for success.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). The consumption of the starting materials (e.g., acrolein) and the formation of the product can be visualized. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.

Q4: What is the expected yield for this reaction?

With careful optimization of reaction conditions, yields for Grignard additions to aldehydes to form allylic alcohols can be moderate to good. However, yields can be significantly affected by side reactions if not properly controlled.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a frequent issue in Grignard syntheses and can be attributed to several factors:

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have been quenched.

    • Solution: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF). The magnesium turnings should be fresh and activated, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Presence of Water: Grignard reagents are strong bases and react readily with water.

    • Solution: Use anhydrous solvents and ensure that the starting materials, particularly the aldehyde, are free of water.

  • Incorrect Reaction Temperature: The temperature can significantly impact the reaction rate and the stability of the Grignard reagent.

    • Solution: The addition of the aldehyde to the Grignard reagent is typically carried out at a low temperature, such as 0°C or below, to control the exothermic reaction and minimize side products. After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

Issue 2: Formation of Significant Side Products

Q: I have obtained my product, but it is contaminated with significant impurities. What are these side products and how can I minimize their formation?

A: Several side reactions can occur, leading to a mixture of products:

  • 1,4-Conjugate Addition: Grignard reagents can undergo 1,4-addition to α,β-unsaturated aldehydes, leading to the formation of a saturated ketone after workup.[1][2]

    • Solution: To favor 1,2-addition, it is generally better to use less sterically hindered Grignard reagents and perform the reaction at low temperatures. The choice of solvent can also influence the regioselectivity.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide to form a biphenyl byproduct.

    • Solution: This can be minimized by the slow addition of the aryl halide to the magnesium turnings during the formation of the Grignard reagent and by not using a large excess of the halide.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, which does not lead to the desired alcohol.

    • Solution: Maintaining a low reaction temperature during the addition of the aldehyde can suppress this side reaction.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure sample of this compound. What are the recommended procedures?

A: The workup and purification steps are crucial for obtaining a pure product.

  • Emulsion during Workup: The quenching of the reaction with aqueous acid can sometimes lead to the formation of emulsions, making the separation of the organic and aqueous layers difficult.

    • Solution: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride. Using a brine wash can also help to break up emulsions.

  • Purification Challenges: The product may co-elute with nonpolar side products during column chromatography.

    • Solution: Use a suitable solvent system for column chromatography, such as a gradient of ethyl acetate in hexanes. Careful monitoring of the fractions by TLC is essential. Distillation under reduced pressure can also be an effective purification method if the product is thermally stable.

Data Presentation

The following table provides a summary of key reaction parameters for the synthesis of this compound via a Grignard reaction. These are suggested starting points for optimization.

ParameterRecommended RangeNotes
Grignard Formation
TemperatureRoom Temperature to RefluxInitiation may require gentle heating.
Time1 - 3 hoursMonitor the consumption of magnesium.
Grignard Reaction
Temperature-10°C to 0°CLow temperature is crucial to minimize side reactions.
Time1 - 4 hoursMonitor by TLC for consumption of acrolein.
Molar Ratio (Grignard:Acrolein)1.1 : 1 to 1.5 : 1A slight excess of the Grignard reagent is often used.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromo-2,4-difluorobenzene

  • Acrolein (freshly distilled)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromo-2,4-difluorobenzene (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Acrolein:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Add a solution of freshly distilled acrolein (0.9 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification prep1 1. Activate Mg turnings with iodine in dry ether prep2 2. Add 1-bromo-2,4-difluorobenzene dropwise to initiate prep1->prep2 prep3 3. Stir at RT for 1-2h until Mg is consumed prep2->prep3 react1 4. Cool Grignard reagent to 0°C prep3->react1 react2 5. Add acrolein in dry ether dropwise at T < 5°C react1->react2 react3 6. Stir at 0°C for 1-2h, then warm to RT for 1h react2->react3 work1 7. Quench with sat. NH4Cl solution at 0°C react3->work1 work2 8. Extract with ether, wash with brine work1->work2 work3 9. Dry over Na2SO4, filter, and concentrate work2->work3 work4 10. Purify by column chromatography work3->work4 G start Low or No Product Yield q1 Was the Grignard reagent successfully formed? start->q1 sol1 Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate Mg with iodine/heat - Check halide purity q1->sol1 No q2 Were anhydrous conditions maintained during the reaction? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Dry all solvents and reagents. Use flame-dried glassware. q2->sol2 No q3 Was the reaction temperature controlled during aldehyde addition? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Maintain low temperature (0°C) to prevent side reactions. q3->sol3 No end Review reaction stoichiometry and purity of acrolein. q3->end Yes ans3_no No ans3_yes Yes

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the common synthetic route involving the Grignard reaction between a vinyl magnesium halide and 2',4'-difluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A common and effective method is the nucleophilic addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to 2',4'-difluoroacetophenone. This reaction directly forms the desired tertiary allylic alcohol.

Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?

The success of the Grignard synthesis is highly dependent on maintaining strictly anhydrous (water-free) conditions.[1][2] Grignard reagents are highly reactive and will react with any protic source, such as water, which will quench the reagent and prevent it from reacting with the ketone.[3] Key parameters include:

  • Anhydrous Solvents: Use of dry, ether-based solvents like tetrahydrofuran (THF) or diethyl ether is crucial for stabilizing the Grignard reagent.[1][3][4]

  • Dried Glassware: All glassware should be thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use.[2][4]

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Reagent Quality: The magnesium turnings should be fresh and activated, and the vinyl halide and 2',4'-difluoroacetophenone should be free of moisture.

Q3: Are there alternative catalysts or methods for this synthesis?

While the Grignard reaction is a primary choice, other organometallic reagents can be used. For instance, organolithium reagents can also be effective.[4] Additionally, catalytic methods for the asymmetric vinylation of ketones using catalysts based on titanium, nickel, or other transition metals are available for producing chiral allylic alcohols.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard reagent.Ensure magnesium turnings are activated. A small crystal of iodine can be added to initiate the reaction.[2][4] The disappearance of the iodine color is an indicator of Grignard formation.[1]
Wet reagents or solvent.Dry all solvents and reagents thoroughly. THF can be distilled from a suitable drying agent like sodium-benzophenone ketyl.
Poor quality of starting materials.Use freshly opened or purified 2',4'-difluoroacetophenone and vinyl bromide.
Formation of Side Products (e.g., Wurtz coupling product) A major side reaction can be the homocoupling of the vinyl halide.[4]Control the rate of addition of the vinyl halide to the magnesium turnings to maintain a gentle reflux.[1] Avoid excessive heating.
The Grignard reagent may be too concentrated, leading to side reactions.Ensure adequate solvent volume.
Incomplete Reaction Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the 2',4'-difluoroacetophenone.
Low reaction temperature.While the initial addition of the ketone is often done at a low temperature (e.g., 0 °C) to control the reaction rate, allowing the reaction to warm to room temperature and stir for a sufficient time is necessary for completion.[1]
Difficulty in Isolating the Product Emulsion formation during workup.Add a saturated solution of ammonium chloride during the aqueous workup to break up emulsions.
Product is volatile or sensitive to acid.Use a buffered aqueous workup. Purification via column chromatography on silica gel is often effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Magnesium TurningsMg24.311.34 g0.055
Vinyl Bromide (1M in THF)C₂H₃Br106.9650 mL0.05
2',4'-DifluoroacetophenoneC₈H₆F₂O156.137.81 g0.05
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
IodineI₂253.811 crystal-

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings and a crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2]

    • Add 20 mL of anhydrous THF to the flask.

    • Add a small portion of the vinyl bromide solution from the dropping funnel. The reaction should initiate, as indicated by the fading of the iodine color and gentle reflux.[1] If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with 2',4'-Difluoroacetophenone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2',4'-difluoroacetophenone in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis shows the consumption of the starting ketone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification prep_glass Dry Glassware under Inert Atmosphere activate_mg Activate Magnesium with Iodine prep_glass->activate_mg prep_reagents Prepare Anhydrous Reagents and Solvents prep_reagents->activate_mg add_vinyl_bromide Dropwise Addition of Vinyl Bromide activate_mg->add_vinyl_bromide stir_grignard Stir to Complete Formation add_vinyl_bromide->stir_grignard cool_grignard Cool Grignard Reagent to 0 °C stir_grignard->cool_grignard add_ketone Dropwise Addition of 2',4'-Difluoroacetophenone cool_grignard->add_ketone warm_stir Warm to Room Temperature and Stir add_ketone->warm_stir quench Quench with Saturated NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract dry_purify Dry, Concentrate, and Purify by Chromatography extract->dry_purify product This compound dry_purify->product troubleshooting_logic start Low or No Product Yield? check_grignard Was Grignard Reagent Formation Confirmed? start->check_grignard check_conditions Were Anhydrous Conditions Maintained? check_grignard->check_conditions Yes solution_activate Activate Mg with Iodine/Heat. Use Fresh Mg. check_grignard->solution_activate No check_reagents Are Starting Materials Pure and Dry? check_conditions->check_reagents Yes solution_dry Thoroughly Dry Glassware, Solvents, and Reagents. check_conditions->solution_dry No solution_purify Purify/Distill Starting Materials. check_reagents->solution_purify No success Improved Yield check_reagents->success Yes solution_activate->success solution_dry->success solution_purify->success

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 2',4'-difluoroacetophenone.[1][2] This reaction is a versatile method for forming the desired tertiary allylic alcohol.

Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?

A2: Success in this Grignard reaction hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, especially water. All glassware must be rigorously dried, and anhydrous solvents are essential.[3]

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent should be fresh and have a clean surface. An oxide layer can impede the reaction. Activation with a small crystal of iodine or by mechanical means is often necessary.[3][4]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the Grignard addition and minimize side reactions.[4][5]

Q3: What are the major side products to expect in this reaction?

A3: The primary side reactions in the Grignard addition to a ketone like 2',4'-difluoroacetophenone include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This leads to the recovery of the starting ketone after workup.[2]

  • Reduction: Reduction of the ketone to the corresponding secondary alcohol can occur, especially with sterically hindered ketones or Grignard reagents with beta-hydrogens.[2]

  • Wurtz-type Coupling: Homocoupling of the vinyl Grignard reagent can occur.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[6] A solvent system of ethyl acetate and hexanes is a common eluent for separating the desired tertiary alcohol from the starting materials and nonpolar side products. Recrystallization may also be an option depending on the physical properties of the product and impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or poor magnesium quality.- Ensure all glassware is flame-dried or oven-dried. - Use anhydrous solvents (e.g., THF, diethyl ether). - Activate magnesium turnings with iodine or by grinding.[3][4] - Titrate the Grignard reagent before use to determine its exact concentration.
2. Incomplete reaction.- Increase the reaction time or temperature after the initial addition. - Use a slight excess of the Grignard reagent (1.1-1.5 equivalents).[3]
3. Significant enolization of the starting ketone.[2]- Add the ketone solution slowly to the Grignard reagent at a low temperature to maintain a high concentration of the Grignard reagent. - Consider the use of a Lewis acid additive like CeCl₃ to enhance the nucleophilicity of the Grignard reagent over its basicity.
Presence of a Significant Amount of Starting Ketone 1. Inactive or insufficient Grignard reagent.- See solutions for "Low or No Product Yield".
2. Predominant enolization side reaction.[2]- See solutions for enolization under "Low or No Product Yield".
Formation of a Secondary Alcohol Side Product 1. Reduction of the ketone by the Grignard reagent.[2]- Use a Grignard reagent with no β-hydrogens if possible (vinylmagnesium bromide is suitable in this regard). - Maintain a low reaction temperature during the addition.
Complex Mixture of Products by TLC/NMR 1. Multiple side reactions occurring.- Re-evaluate all reaction parameters: purity of starting materials, anhydrous conditions, temperature control, and order of addition.
2. Decomposition of the product during workup or purification.- Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to avoid strongly acidic or basic conditions. - Avoid overheating during solvent removal.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This protocol describes the preparation of the vinylmagnesium bromide Grignard reagent in tetrahydrofuran (THF).

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in the three-necked flask under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be necessary.[4]

  • Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

  • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish, cloudy solution is used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol details the addition of the prepared vinylmagnesium bromide to 2',4'-difluoroacetophenone.

Materials:

  • Vinylmagnesium bromide solution in THF (from Protocol 1)

  • 2',4'-Difluoroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve 2',4'-difluoroacetophenone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the vinylmagnesium bromide solution (1.1-1.2 equivalents) from Protocol 1 to the stirred ketone solution via a dropping funnel, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_0 Protocol 1: Grignard Reagent Formation cluster_1 Protocol 2: Grignard Addition A Mg turnings + I₂ B Add Vinyl Bromide in THF A->B Initiate C Vinylmagnesium Bromide Solution B->C Formation E Add Vinylmagnesium Bromide @ 0°C C->E D 2',4'-Difluoroacetophenone in THF D->E F Reaction Mixture (Alkoxide) E->F G Aqueous Workup (NH₄Cl) F->G H Crude Product G->H I Purification (Column Chromatography) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Failed or Low Yield Q1 Is starting ketone consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is desired product the major component? A1_Yes->Q2 Sol_Grignard Troubleshoot Grignard Reagent: - Check for moisture - Activate Mg - Titrate reagent A1_No->Sol_Grignard A2_Yes Yes, but low yield Q2->A2_Yes A2_No No, side products dominate Q2->A2_No Sol_Reaction_Cond Optimize Reaction Conditions: - Increase reaction time/temp - Use excess Grignard A2_Yes->Sol_Reaction_Cond Sol_Purification Optimize Purification: - Check column loading - Adjust eluent polarity A2_Yes->Sol_Purification Sol_Side_Reactions Address Side Reactions: - Lower temperature - Use Lewis acid (CeCl₃) - Check order of addition A2_No->Sol_Side_Reactions

References

Technical Support Center: Analytical Method Development and Validation for 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and validation for 2-(2,4-Difluorophenyl)prop-2-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound?

A1: A reversed-phase HPLC method is a suitable starting point for the analysis of this compound due to its chemical structure. A C18 column is often a good initial choice for separating compounds of this nature. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. UV detection is appropriate, given the presence of the aromatic ring.

Q2: How should I approach method validation for the analytical procedure of this compound?

A2: Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[2]

  • Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a defined range.[2]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability studies.[7][8] These studies are crucial for developing stability-indicating analytical methods.[9][10] For this compound, this would involve exposing it to various stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[7][11] The resulting degradation products are then analyzed to ensure that the analytical method can effectively separate them from the parent compound, thus demonstrating the method's specificity and stability-indicating nature.[6][9]

Troubleshooting Guides

HPLC Method Issues
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of active sites on the stationary phase.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Use a mobile phase additive (e.g., triethylamine) to block active silanol groups or switch to an end-capped column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and perform routine maintenance. 4. Ensure the column is adequately equilibrated with the mobile phase before injection.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Impurities in the diluent.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. 3. Run a blank injection of the diluent to check for impurities.
Low Signal Intensity 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue.1. Determine the UV maximum absorbance of this compound and set the detector accordingly. 2. Increase the sample concentration if it is below the detection limit. 3. Check the detector lamp's performance and replace it if necessary.
Gas Chromatography (GC) Method Issues

For certain impurities or if the analyte is derivatized, a GC method might be employed.

Issue Potential Cause(s) Troubleshooting Steps
Broad Peaks 1. Injection port temperature too low. 2. Carrier gas flow rate too low. 3. Column contamination.1. Increase the injector temperature to ensure rapid volatilization. 2. Optimize the carrier gas flow rate. 3. Bake out the column at a high temperature or trim the front end of the column.
Peak Splitting 1. Improper injection technique. 2. Incompatible solvent with the stationary phase. 3. Column damage.1. Ensure a fast and smooth injection. 2. Use a solvent that is compatible with the column's stationary phase. 3. Inspect the column for any visible damage or blockage.
No Peaks Detected 1. Syringe issue. 2. Leak in the system. 3. Detector not turned on or malfunctioning.1. Check the syringe for blockage or damage. 2. Perform a leak check of the GC system. 3. Ensure the detector is on and operating correctly.

Experimental Protocols

Proposed HPLC Method for Quantification
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase.

Method Validation Summary (Hypothetical Data)
Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1501 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on resultsMethod is robust for minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Outcome standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Workflow for Analytical Method Development and Validation.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_signal Signal Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape rt_issue Inconsistent Retention Time? start->rt_issue signal_issue Low or No Signal? start->signal_issue check_column Check Column Health peak_shape->check_column Yes adjust_ph Adjust Mobile Phase pH check_column->adjust_ph reduce_conc Reduce Sample Concentration adjust_ph->reduce_conc check_mobile_phase Check Mobile Phase Prep rt_issue->check_mobile_phase Yes check_temp Verify Column Temperature check_mobile_phase->check_temp check_pump Inspect Pump & System for Leaks check_temp->check_pump check_wavelength Verify Detection Wavelength signal_issue->check_wavelength Yes check_conc Check Sample Concentration check_wavelength->check_conc check_detector Inspect Detector Lamp check_conc->check_detector

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound. A common and plausible synthetic route involves the Grignard reaction between 2,4-difluorophenylmagnesium bromide and acrolein. The following troubleshooting guide is based on this synthetic approach.

Problem 1: Low or Inconsistent Yield
CauseRecommended Action
Poor Grignard Reagent Formation - Ensure all glassware is rigorously dried to prevent moisture contamination. - Use anhydrous solvents (e.g., THF, diethyl ether). - Activate magnesium turnings with iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.
Side Reactions - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of acrolein to minimize the formation of byproducts. - Ensure the Grignard reagent is added slowly to the acrolein solution to avoid localized high concentrations.
Impure Starting Materials - Use high-purity 2,4-difluorobromobenzene and acrolein. - Consider purifying starting materials if their quality is questionable.
Inefficient Quenching - Quench the reaction with a saturated aqueous solution of ammonium chloride at a low temperature to prevent degradation of the product.
Problem 2: Product Purity Issues
CauseRecommended Action
Formation of Byproducts - Optimize reaction temperature and addition rates as mentioned for low yield. - Byproducts from the Grignard reaction can often be removed by column chromatography.
Residual Starting Materials - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Adjust the stoichiometry of the reagents if necessary.
Decomposition During Workup or Purification - Avoid exposure to strong acids or high temperatures, as allylic alcohols can be sensitive. - Use a neutral or slightly basic workup. - Consider purification methods that do not require high heat, such as column chromatography over distillation if the product is thermally labile.
Problem 3: Scale-Up Difficulties
CauseRecommended Action
Heat Transfer Issues - The Grignard reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] - Use a reactor with adequate cooling capacity. - Control the addition rate of reagents to manage the rate of heat generation.[3] - Monitor the internal reaction temperature closely.[1]
Mixing Inefficiencies - Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.[2][3][4] - Use appropriate agitation (stirring speed and impeller design) for the reactor size and viscosity of the reaction mixture.
Extended Reaction/Workup Times - Operations like reagent addition, heating, cooling, and quenching will take longer at a larger scale.[3][5] - Assess the stability of all materials, intermediates, and the final product over these extended periods.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method is the reaction of a Grignard reagent, specifically 2,4-difluorophenylmagnesium bromide, with acrolein in an anhydrous ether solvent like THF or diethyl ether. This is followed by an aqueous workup to yield the desired allylic alcohol.

Q2: How can I minimize the formation of 1,4-addition byproducts in the Grignard reaction with acrolein?

A2: To favor the 1,2-addition that produces the desired product, it is crucial to maintain a low reaction temperature (typically between 0 °C and 5 °C). Additionally, the slow, controlled addition of the Grignard reagent to the acrolein solution can help minimize the formation of the 1,4-addition product.

Q3: What purification methods are recommended for this compound?

A3: For lab-scale purification, column chromatography on silica gel is often effective. For larger quantities, vacuum distillation can be an option, but care must be taken as the product may be thermally sensitive. It is advisable to first determine the thermal stability of the compound.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: The Grignard reaction is highly exothermic and can become difficult to control on a large scale.[1] Ensure the reactor's cooling system is sufficient to handle the heat generated.[1] The use of anhydrous ether solvents, which are highly flammable, requires a well-ventilated area and adherence to all safety protocols for handling such materials. A thorough risk assessment should be conducted before any scale-up.[1]

Q5: How do I handle moisture-sensitive reagents like Grignard reagents on a larger scale?

A5: All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. On a larger scale, this may involve using a closed-system reactor with inert gas purging capabilities.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2,4-Difluorobromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine and gently heat to activate the magnesium.

    • Add a solution of 2,4-difluorobromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acrolein in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting_Low_Yield start Problem: Low Yield cause1 Poor Grignard Reagent Formation? start->cause1 cause2 Side Reactions Occurring? start->cause2 cause3 Impure Starting Materials? start->cause3 cause4 Inefficient Quenching? start->cause4 solution1 Check for Moisture Use Anhydrous Solvents Activate Mg cause1->solution1 Action solution2 Maintain Low Temperature Slow Addition of Acrolein cause2->solution2 Action solution3 Verify Purity of Reagents Purify if Necessary cause3->solution3 Action solution4 Use Sat. NH4Cl at Low Temp. cause4->solution4 Action end Yield Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield.

Scale_Up_Considerations cluster_thermal Thermal Management cluster_mixing Mixing Efficiency cluster_time Process Duration title Key Scale-Up Considerations heat_transfer Heat Transfer (Surface Area to Volume Ratio) agitation Agitation Speed & Impeller extended_times Longer Operation Times exotherm_control Exotherm Control (Addition Rate) monitoring Internal Temperature Monitoring homogeneity Ensuring Homogeneity stability Intermediate & Product Stability

References

Validation & Comparative

A Comparative Guide to 2-(2,4-Difluorophenyl)prop-2-en-1-ol and its Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-(2,4-Difluorophenyl)prop-2-en-1-ol and its potential fluorinated analogs. While direct comparative studies on the biological activities of a simple series of fluorinated 2-phenylprop-2-en-1-ol analogs are not extensively available in the reviewed literature, this document synthesizes information on structurally related compounds, general principles of fluorine in medicinal chemistry, and relevant experimental protocols to offer a valuable resource for researchers in drug discovery. The core structure, a 2-phenylprop-2-en-1-ol, serves as a versatile scaffold, and the introduction of fluorine atoms on the phenyl ring is a well-established strategy to modulate a compound's therapeutic potential.

The Role of Fluorine in Modulating Bioactivity

The strategic placement of fluorine atoms on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These effects stem from fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. Key modifications include:

  • Metabolic Stability: The C-F bond is highly stable to metabolic oxidation, which can prevent degradation by cytochrome P450 enzymes and increase a drug's half-life.

  • Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

  • Conformational Effects: Fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.

Performance Comparison of Structurally Related Antifungal Agents

While data on this compound itself is limited, its core structure is a key component of potent antifungal agents, particularly when derivatized with a triazole moiety. These derivatives function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The following table summarizes the in vitro antifungal activity of various triazole derivatives containing the 2-(2,4-difluorophenyl) scaffold against pathogenic fungi.

Compound ClassFungal StrainActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
Sulfide Derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanolCandida albicansPotent activity reportedKetoconazole-
Cryptococcus neoformansPotent activity reportedFluconazole-
Aspergillus fumigatusPotent activity reported--
1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one analogsCandida albicansComparable or better than fluconazoleFluconazole-
2-Arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivativesFive common pathogensExcellent activity at 1 µg/mLTebuconazole-
Difenoconazole-

Structure-Toxicity Relationship of Halogenated Styrenes

A study on para-halogenated styrene analogs (4-fluorostyrene, 4-chlorostyrene, and 4-bromostyrene) revealed a structure-toxicity relationship where cytotoxicity correlated with the rate of metabolic activation by CYP2E1 to their corresponding oxides. The observed order of cytotoxicity was 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene[1]. This suggests that the nature and position of the halogen substituent can influence the toxic potential of such compounds, a critical consideration in drug design.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

1. Preparation of Antifungal Stock Solution:

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
  • Further dilute the stock solution in RPMI 1640 medium to create a working solution.

2. Preparation of Microdilution Plates:

  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
  • Add 100 µL of the working antifungal solution to the first well of each row and perform serial twofold dilutions across the plate.

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
  • Prepare a suspension of fungal conidia or yeast cells in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microdilution plate.
  • Include a growth control (no drug) and a sterility control (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

In Vitro Cytotoxicity Assay: MTT Assay on HepG2 Cells

This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

1. Cell Culture and Seeding:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
  • Replace the culture medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
  • Incubate the cells for 24-48 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Antifungal_Mechanism_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Metabolism Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane (Disrupted) Azole_Analog 2-(2,4-Difluorophenyl) -based Azole Analog Azole_Analog->CYP51 Inhibition

Caption: Proposed mechanism of action for azole analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 2-(Fluorophenyl)prop-2-en-1-ol Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antifungal In Vitro Antifungal Assay (MIC Determination) Characterization->Antifungal Cytotoxicity In Vitro Cytotoxicity Assay (IC50 on HepG2 cells) Characterization->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antifungal->SAR Toxicity Structure-Toxicity Relationship (STR) Analysis Cytotoxicity->Toxicity Comparison Comparative Analysis SAR->Comparison Toxicity->Comparison

Caption: A logical workflow for comparing fluorinated analogs.

References

Comparative Biological Activity of 2-(2,4-Difluorophenyl)prop-2-en-1-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-(2,4-Difluorophenyl)prop-2-en-1-ol and structurally similar compounds. The primary focus is on their antifungal and anticancer properties, supported by experimental data from various studies.

Antifungal Activity

Comparative Antifungal Potency

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various compounds containing the 2-(2,4-difluorophenyl) core structure against common fungal pathogens. These compounds often feature a triazole or other heterocyclic moiety, which is critical for their interaction with the CYP51 enzyme.

Compound IDStructural ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
IVe Sulfide DerivativeCandida albicansPotentKetoconazole-
IVf Sulfide DerivativeCandida albicansPotentKetoconazole-
IVi Sulfide DerivativeCandida albicansPotentKetoconazole-
IVj Sulfide DerivativeCandida albicansPotentKetoconazole-
Fluconazole Analog 3i Triazole DerivativeCandida albicansSignificant ActivityFluconazole-
Various Sulfide Derivatives Sulfide DerivativesMicrosporum lanosum, Cryptococcus neoformans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsisPotentFluconazoleMarkedly Superior

Note: "Potent" and "Significant Activity" are as described in the source literature, indicating activity comparable to or greater than the reference compounds. Specific MIC values were not always provided in the abstracts reviewed.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The antifungal activity of the compared azole compounds stems from their ability to disrupt the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, these compounds bind to the heme iron atom in the active site of cytochrome P450 14α-demethylase (CYP51), preventing the demethylation of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately inhibiting fungal growth.

Ergosterol Biosynthesis Inhibition Mechanism of Fungal Ergosterol Biosynthesis Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Azole Antifungal Azole Antifungal Azole Antifungal->CYP51 Inhibits

Caption: Inhibition of CYP51 by azole antifungals disrupts ergosterol synthesis.

Anticancer Activity

Derivatives containing the 2,4-difluorophenyl group have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with a notable focus on breast cancer.

Comparative Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for several compounds with a 2,4-difluorophenyl moiety against the human breast adenocarcinoma cell lines MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative).

Compound IDStructural ClassCell LineIC50 (µM)
Fluorinated Aminophenylhydrazine 6 Schiff BaseA549 (Lung Carcinoma)0.64
1,3,4-Thiadiazole Derivative A2 HeterocycleMCF-752.35
1,3,4-Thiadiazole Derivative A3 HeterocycleMCF-754.81
1,3,4-Thiadiazole Derivative B1 HeterocycleMCF-753.9
1,3,4-Thiadiazole Derivative B3 HeterocycleMCF-754.1
Experimental Workflow: In Vitro Cytotoxicity Assessment

The cytotoxic activity of these compounds is typically determined using a colorimetric assay such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast isolates are subcultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A cell suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared yeast suspension to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control well.

Anticancer Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of the compounds discussed is highly dependent on their chemical structure.

  • Antifungal Activity: For the azole antifungals, the 2,4-difluorophenyl group is crucial for potent activity. The nitrogen atom of the triazole ring coordinates with the heme iron of the CYP51 enzyme, while the difluorophenyl group interacts with the enzyme's active site. Modifications to the side chain attached to the propanol backbone significantly influence the antifungal spectrum and potency. For instance, sulfide derivatives have shown potent activity.[1]

  • Anticancer Activity: The structure-activity relationships for the anticancer compounds are more varied. However, the presence of the 2,4-difluorophenyl group in conjunction with other heterocyclic systems, such as 1,3,4-thiadiazole, appears to be a favorable structural motif for cytotoxicity against breast cancer cells.[2]

SAR_Overview General Structure-Activity Relationship Overview cluster_core Core Scaffold cluster_modifications Key Modifications cluster_activity Resulting Biological Activity 2,4-Difluorophenyl 2,4-Difluorophenyl Prop-2-en-1-ol Prop-2-en-1-ol Other_Heterocycles Other Heterocycles (e.g., Thiadiazole) 2,4-Difluorophenyl->Other_Heterocycles Combination with Azole_Ring Azole Ring (e.g., Triazole) Prop-2-en-1-ol->Azole_Ring Addition for Side_Chain Side Chain Variation (e.g., Sulfides) Prop-2-en-1-ol->Side_Chain Modification for Antifungal Antifungal Azole_Ring->Antifungal Side_Chain->Antifungal Anticancer Anticancer Other_Heterocycles->Anticancer

Caption: Key structural features and their influence on biological activity.

References

Comparative Efficacy of 2-(2,4-Difluorophenyl)-Based Azole Antifungal Agents In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro activity of 2-(2,4-difluorophenyl)-alcohol derivatives as antifungal agents, with a focus on their efficacy against various pathogenic fungi. This guide provides a comparative summary of their performance against established antifungal drugs, supported by available experimental data.

This guide focuses on the in vitro efficacy of a class of azole antifungal compounds characterized by a core structure of 2-(2,4-difluorophenyl) substituted alcohol. While direct and extensive data on "2-(2,4-Difluorophenyl)prop-2-en-1-ol" derivatives is limited in publicly available research, this comparison centers on closely related and well-studied saturated and substituted alcohol derivatives, which share the key pharmacophoric elements, including the 2,4-difluorophenyl group and a hydroxyl-bearing aliphatic chain linked to an azole nucleus. These compounds are primarily investigated for their potential to treat fungal infections by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the fungal cell membrane biosynthesis pathway.

Comparative In Vitro Antifungal Activity

The in vitro efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 2-(2,4-difluorophenyl)-alcohol derivatives against a range of pathogenic fungal species, compared with the standard antifungal agents Fluconazole and Ketoconazole. Lower MIC values indicate higher antifungal potency.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol Derivatives and Reference Drugs

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusMicrosporum lanosum
Derivative IVe PotentPotentPotentPotent
Derivative IVf PotentPotentPotentPotent
Derivative IVi PotentPotentPotentPotent
Derivative IVj PotentPotentPotentPotent
Fluconazole 0.5 - 166.53>64-
Ketoconazole ≤0.125 - 4---

Data is qualitative ("potent") as specific MIC values were not provided in the source. The derivatives were reported to have equal or more potent activities when compared with ketoconazole and were markedly superior to fluconazole.[1] Fluconazole and Ketoconazole MIC values are representative ranges from various studies for comparison.[2][3][4][5]

Table 2: In Vitro Antifungal Activity (Relative Potency) of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles Compared to Sulconazole

CompoundEpidermophyton floccosumCandida albicansSporothrix schenckiiCryptococcus neoformansAspergillus fumigatus
Compound 1 512x---16x
Compound 2 512x-32x64x-
Compound 5 512x32x--16x
Compound 14 ---32x-

Activity is expressed as fold-increase in potency compared to sulconazole.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including the 2-(2,4-difluorophenyl)-based derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth. [6]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Derivatives AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole 2-(2,4-Difluorophenyl) -based Azole Derivatives Azole->CYP51 Inhibits CYP51->Ergosterol G cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare standardized fungal inoculum (0.5 McFarland) C Inoculate microplate wells with fungal suspension A->C B Perform serial two-fold dilutions of test compounds in 96-well microplate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC: Lowest concentration with no visible fungal growth D->E

References

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol (CAS: 141113-36-2), the selection of a high-quality analytical standard is a critical prerequisite for obtaining accurate and reproducible results. This guide provides a comparative overview of commercially available reference materials for this compound, along with general experimental protocols for its analysis.

Supplier and Product Comparison

Several chemical suppliers offer this compound as a reference standard. The following table summarizes the product specifications from prominent vendors. It is important to note that while suppliers provide a Certificate of Analysis (CoA), direct comparative studies on the performance of these standards are not publicly available. Researchers should consult the specific CoA provided with the purchased standard for detailed purity and characterization data.

Supplier Product Name CAS Number Purity/Specification Available Quantities Storage Conditions
Toronto Research Chemicals (TRC) 2-(2,4-Difluorophenyl)-2-propen-1-ol141113-36-2High-purity100 mg, 250 mgNot specified
BLDpharm This compound141113-36-2≥95%100 mg, 1 g, 5 gCold-chain transportation
Lab-Chemicals.Com This compound141113-36-295%Not specifiedSealed in dry, 2-8°C[1]

Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Toronto Research Chemicals (TRC), a subsidiary of LGC Standards, is known for providing a comprehensive analytical data package with its products, which typically includes spectroscopic analysis data from NMR, HPLC, and MS.[2] BLDpharm also emphasizes its quality control, offering a Certificate of Analysis and conducting a range of tests including NMR, HPLC, and LC-MS.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are not readily found in public literature. However, based on standard analytical techniques for similar small organic molecules, the following general procedures can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water is a common mobile phase for similar compounds. The exact ratio should be optimized to achieve good separation. A typical starting point could be a 50:50 (v/v) mixture.

  • For compounds lacking a strong chromophore, pre-column derivatization may be necessary to enhance UV detection.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase or a compatible solvent to a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the analytical standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition and Analysis:

  • Acquire the ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound. While a specific spectrum for this exact compound is not publicly available in the search results, the data should be compared against the supplier's Certificate of Analysis.

Quality Control and Use of Analytical Standards

The proper handling and use of analytical standards are crucial for generating reliable data. The following diagrams illustrate a typical workflow for the use of an analytical standard and a general quality control process.

Analytical_Standard_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data Data Handling Standard_Selection Select Appropriate Analytical Standard Procurement Procure Standard and Certificate of Analysis Standard_Selection->Procurement Supplier & Purity Standard_Preparation Prepare Stock and Working Solutions Procurement->Standard_Preparation CoA Verification Instrument_Calibration Calibrate Instrument with Working Standards Standard_Preparation->Instrument_Calibration Sample_Preparation Prepare Sample for Analysis Sample_Analysis Analyze Sample Sample_Preparation->Sample_Analysis Instrument_Calibration->Sample_Analysis Data_Processing Process and Quantify Results Sample_Analysis->Data_Processing Documentation Document Results and Methodology Data_Processing->Documentation Quality_Control_Process Incoming_Material Incoming Reference Material CoA_Review Review Certificate of Analysis Incoming_Material->CoA_Review Identity_Confirmation Identity Confirmation (e.g., NMR, MS) CoA_Review->Identity_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC, GC) Identity_Confirmation->Purity_Assessment Release_for_Use Release for Analytical Use Purity_Assessment->Release_for_Use Meets Specifications Quarantine Quarantine/ Reject Purity_Assessment->Quarantine Does Not Meet Specifications

References

Comparative Analysis of 2-(2,4-Difluorophenyl)propanol Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of a series of derivatives based on the 2-(2,4-difluorophenyl)propanol scaffold. While direct comparative data for 2-(2,4-Difluorophenyl)prop-2-en-1-ol derivatives is limited in publicly available literature, this document presents a detailed examination of a closely related and well-studied class of compounds: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. The data herein serves as a valuable reference for structure-activity relationship (SAR) studies and the design of novel antifungal agents.

The core structure, featuring a 2,4-difluorophenyl group, is a key pharmacophore in many clinically effective antifungal drugs. The derivatives presented here explore the impact of various substituents at the 3-position of the propan-2-ol backbone on antifungal potency.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols was evaluated against a panel of common pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antifungal potency, for a selection of these derivatives. Lower MIC values indicate greater efficacy.

Compound ID3-Position SubstituentCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
IVe Sulfide DerivativePotentPotentPotent
IVf Sulfide DerivativePotentPotentPotent
IVi Sulfide DerivativePotentPotentPotent
IVj Sulfide DerivativePotentPotentPotent
Sulfone Derivatives General ClassLower ActivityLower ActivityLower Activity
Fluconazole Reference DrugMarkedly less potent than IVe,f,i,jMarkedly less potent than IVe,f,i,jMarkedly less potent than IVe,f,i,j
Ketoconazole Reference DrugEqual or less potent than IVe,f,i,jEqual or less potent than IVe,f,i,jEqual or less potent than IVe,f,i,j

Data is based on a preliminary in vitro antifungal screening. "Potent" indicates activity equal to or greater than Ketoconazole and markedly superior to Fluconazole.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, including the derivatives discussed, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial in the ergosterol biosynthesis pathway, which produces the main sterol component of fungal cell membranes. By inhibiting this enzyme, the derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11_target Lanosterol 14α-demethylase (ERG11/CYP51) lanosterol->erg11_target toxic_sterols Toxic Sterol Intermediates erg11_target->toxic_sterols Accumulation ergosterol Ergosterol erg11_target->ergosterol Inhibition by Azole Derivatives disruption Membrane Disruption & Fungal Cell Death toxic_sterols->disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cell_membrane->disruption Impaired Integrity

Caption: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of azole derivatives.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various fungal strains, based on established methodologies.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline (0.85% NaCl).

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • The standardized suspension is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

2. Preparation of Drug Dilutions:

  • The test compounds and reference drugs (Fluconazole, Ketoconazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the drug dilution is inoculated with 100 µL of the final fungal inoculum.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

General Synthesis Workflow for 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols

The synthesis of the title compounds generally involves a multi-step process, a representative workflow for which is illustrated below.

Synthesis_Workflow start 2',4'-Difluoroacetophenone intermediate1 α-Bromo-2',4'- difluoroacetophenone start->intermediate1 Bromination intermediate2 2-(2,4-Difluorophenyl)- 2-(oxiran-2-yl)acetonitrile intermediate1->intermediate2 Reaction with Epichlorohydrin intermediate3 1-(1H-1,2,4-Triazol-1-yl)-2- (2,4-difluorophenyl)-3- (substituted)-2-propanol (Intermediate for Sulfides/Sulfones) intermediate2->intermediate3 Reaction with 1,2,4-Triazole & Substituted Thiol sulfides Sulfide Derivatives (e.g., IVe, IVf, IVi, IVj) intermediate3->sulfides Further Modification sulfones Sulfone Derivatives sulfides->sulfones Oxidation

References

Comparative Spectroscopic Analysis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the synthetic intermediate 2-(2,4-Difluorophenyl)prop-2-en-1-ol. This guide provides a direct comparison with its non-fluorinated counterpart, 2-phenylprop-2-en-1-ol, supported by predicted and experimental spectral data.

This guide presents a comprehensive analysis of the NMR and MS spectral data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. For comparative purposes, the spectral data of its non-fluorinated analogue, 2-phenylprop-2-en-1-ol, is also presented. The inclusion of fluorine atoms in a molecule can significantly alter its chemical and physical properties, and these changes are directly observable in its NMR and mass spectra. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in a research and development setting.

Spectral Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and MS data for this compound and the experimental data for 2-phenylprop-2-en-1-ol.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for 2-phenylprop-2-en-1-ol)

Compound Proton Chemical Shift (δ, ppm) Multiplicity Integration
This compoundH (alkene)~5.4 - 5.6m2H
H (methylene)~4.3 - 4.5s2H
H (hydroxyl)Variablebr s1H
H (aromatic)~6.8 - 7.5m3H
2-phenylprop-2-en-1-olH (alkene)5.38, 5.21s, s2H
H (methylene)4.43s2H
H (hydroxyl)1.89t1H
H (aromatic)7.25 - 7.45m5H

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for 2-phenylprop-2-en-1-ol)

Compound Carbon Chemical Shift (δ, ppm)
This compoundC (alkene, =CH₂)~115 - 120
C (alkene, quat.)~140 - 145 (d, JC-F)
C (methylene)~65 - 70
C (aromatic)~104 - 135 (multiplets due to C-F coupling)
C (aromatic, C-F)~160 - 165 (dd, JC-F)
2-phenylprop-2-en-1-olC (alkene, =CH₂)114.1
C (alkene, quat.)146.9
C (methylene)67.2
C (aromatic, ipso)140.7
C (aromatic, ortho)126.0
C (aromatic, meta)128.4
C (aromatic, para)127.8

Table 3: Mass Spectrometry Data (Predicted for this compound, Experimental for 2-phenylprop-2-en-1-ol)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound170.05153 ([M-OH]⁺), 141 ([M-CH₂OH]⁺), 127, 115
2-phenylprop-2-en-1-ol134.07115 ([M-H₂O-H]⁺), 105 ([M-CHO]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should be free from signals that may overlap with analyte resonances.

  • ¹H NMR: The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

  • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5).

  • The separated components elute from the column and enter the ion source of the mass spectrometer.

  • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the combined NMR and MS data to confirm the structure of this compound.

spectral_interpretation cluster_data_acquisition Data Acquisition cluster_interpretation Spectral Interpretation cluster_structure_confirmation Structure Confirmation mol_formula Molecular Formula C₉H₈F₂O ms_interpretation MS: Identify Molecular Ion (M⁺) at m/z 170 and key fragments. mol_formula->ms_interpretation Provides expected mass nmr_data ¹H and ¹³C NMR Data nmr_interpretation_h ¹H NMR: Identify alkene, methylene, hydroxyl, and aromatic protons. Observe splitting patterns. nmr_data->nmr_interpretation_h nmr_interpretation_c ¹³C NMR: Identify alkene, methylene, and aromatic carbons. Note C-F couplings. nmr_data->nmr_interpretation_c ms_data Mass Spectrometry Data ms_data->ms_interpretation correlation Correlate NMR and MS Data ms_interpretation->correlation nmr_interpretation_h->correlation nmr_interpretation_c->correlation structure_confirmation Confirm Structure of This compound correlation->structure_confirmation

Caption: Workflow for the structural elucidation of this compound.

Comparative Analysis of Proposed Synthesis Routes for 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of proposed synthetic routes for 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a valuable intermediate in pharmaceutical and materials science research. The information presented is intended for researchers, scientists, and professionals in drug development. The proposed routes are based on established chemical transformations for structurally similar compounds.

Table 1: Comparison of Proposed Synthesis Routes

ParameterRoute 1: Grignard Reaction with AcroleinRoute 2: Wittig Reaction of a Difluorophenyl Ketone
Starting Materials 1-Bromo-2,4-difluorobenzene, Magnesium, Acrolein1-(2,4-Difluorophenyl)ethan-1-one, Methyltriphenylphosphonium bromide, Base
Number of Steps 22
Key Intermediates 2,4-Difluorophenylmagnesium bromide(2,4-Difluorophenyl)methyleneketone
Potential Yield ModerateModerate to High
Key Advantages Utilizes readily available starting materials.Generally high-yielding and reliable reaction.
Potential Disadvantages Grignard reagents are sensitive to moisture and air. Acrolein is highly reactive and can polymerize.Requires stoichiometric amounts of phosphonium ylide.
Reaction Conditions Anhydrous conditions for Grignard formation. Low temperature for the reaction with acrolein.Anhydrous conditions for ylide formation.

Route 1: Grignard Reaction with Acrolein

This proposed route involves the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by its reaction with acrolein to yield the target allylic alcohol.

Experimental Protocol:

Step 1: Synthesis of 2,4-Difluorophenylmagnesium bromide

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • After the addition is complete, the reaction mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Proposed Pathway Diagram:

Route 1: Grignard Reaction cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction with Acrolein A 1-Bromo-2,4-difluorobenzene B Mg, an. Et2O A->B C 2,4-Difluorophenylmagnesium bromide B->C D Acrolein, an. Et2O C->D E This compound D->E

Caption: Proposed synthesis of this compound via a Grignard reaction.

Route 2: Wittig Reaction of a Difluorophenyl Ketone

This alternative route involves the conversion of 1-(2,4-difluorophenyl)ethan-1-one to the corresponding alkene via a Wittig reaction, followed by an allylic reduction. However, a more direct Wittig approach to an alpha,beta-unsaturated aldehyde followed by reduction is also plausible. For simplicity, a direct olefination to the final product structure is not feasible in one step. A more practical approach would be a Wittig reaction to form 1-(1-(2,4-difluorophenyl)vinyl)ethan-1-one, followed by reduction. A more direct, albeit multi-step, pathway is presented below. A related synthesis is documented for a similar compound, 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol, which involves multiple steps starting from 1,3-difluorobenzene.[1]

A more direct, though still multi-step, conceptual pathway is outlined below.

Experimental Protocol:

Step 1: Synthesis of 1-(2,4-Difluorophenyl)-2-propen-1-one

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise to generate the ylide.

  • The resulting orange-red solution is stirred at 0 °C for 30 minutes.

  • A solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-(2,4-difluorophenyl)prop-2-en-1-one.

Step 2: Reduction to this compound

  • The 1-(2,4-difluorophenyl)prop-2-en-1-one (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of acetone, followed by water.

  • The solvent is partially removed under reduced pressure, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

  • Further purification can be achieved by column chromatography if necessary.

Proposed Pathway Diagram:

Route 2: Wittig Reaction cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction A 1-(2,4-Difluorophenyl)ethan-1-one B Ph3P=CH2, THF A->B C 1-(2,4-Difluorophenyl)prop-2-en-1-one B->C D NaBH4, MeOH C->D E This compound D->E

Caption: Proposed synthesis of this compound via a Wittig reaction and reduction sequence.

Conclusion

Both proposed routes offer viable pathways to synthesize this compound. The choice of route may depend on the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. Route 1, the Grignard reaction, is atom-economical but requires stringent anhydrous conditions. Route 2, the Wittig reaction sequence, is a robust and well-established method for olefination and subsequent reduction, potentially offering higher yields and easier purification. Further experimental validation is necessary to determine the optimal synthesis strategy.. Further experimental validation is necessary to determine the optimal synthesis strategy.

References

Comparative Analysis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of compounds structurally related to 2-(2,4-Difluorophenyl)prop-2-en-1-ol. Due to the limited publicly available data on this specific molecule, this report focuses on the performance of analogous difluorophenyl-containing compounds in key biological assays. The data presented is synthesized from various research sources to offer a benchmark for evaluating novel chemical entities in antifungal, cytotoxic, and anti-inflammatory screening.

Executive Summary

Compounds featuring a 2,4-difluorophenyl moiety are prominent in the development of antifungal agents. Their mechanism often involves the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. This guide examines the in vitro efficacy of representative analogs and compares their activity to established drugs such as Fluconazole and Voriconazole. Furthermore, potential cytotoxic and anti-inflammatory effects are explored using standard cell-based assays.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for representative difluorophenyl-containing compounds (referred to as Analogs) compared to standard reference compounds.

Table 1: Antifungal Activity of a Representative Difluorophenyl Analog

Fungal StrainRepresentative Analog MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans0.125 - 20.25 - 4≤0.03 - 0.5
Aspergillus fumigatus1 - 816 - 640.25 - 1
Cryptococcus neoformans0.5 - 42 - 160.06 - 0.5

Note: Data for the "Representative Analog" is a composite from studies on various 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives and similar structures.[1][2] Actual values for "this compound" may vary.

Table 2: Cytotoxicity Profile (IC50 in µM)

Cell LineRepresentative AnalogDoxorubicin (Positive Control)
HeLa (Cervical Cancer)>50~0.1
A549 (Lung Cancer)>50~0.5
HepG2 (Liver Cancer)>50~1

Note: Cytotoxicity data is generalized from studies on various aromatic compounds, as specific data for the target molecule is unavailable. Difluorophenyl compounds in antifungal development are generally screened for low mammalian cell cytotoxicity.

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

AssayRepresentative Analog (IC50 in µM)Dexamethasone (Positive Control)
LPS-induced NO production in RAW 264.7 cellsNot widely reported~0.1

Note: Anti-inflammatory activity for this class of compounds is not a primary focus in the available literature. The table reflects the lack of specific data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.[3][4]

  • Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.[5][6]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.[5]

  • Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[3][4]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[7][8]

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24-48 hours.[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[10]

  • Absorbance Reading: The absorbance is measured at approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.[11]

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[12]

  • Compound Treatment: Cells are pre-treated with the test compound before stimulation with LPS.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[13][14]

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[12][13]

Visualizations

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

cluster_drug Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Target Enzyme) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Difluorophenyl_Analog 2,4-Difluorophenyl Analogs Difluorophenyl_Analog->Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well Plate B->D C Serial Dilution of Compound C->D E Incubate (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G Start Test Compound Treatment Treat cells with various concentrations Start->Treatment Cells Mammalian Cell Line (e.g., HeLa, A549) Cells->Treatment MTT Add MTT Reagent Incubate Treatment->MTT Measure Measure Absorbance (570 nm) MTT->Measure Result Calculate IC50 Measure->Result

References

Comparative Guide to the Structure-Activity Relationship of Phenyl-Allyl Alcohol Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on "2-(2,4-Difluorophenyl)prop-2-en-1-ol" are not extensively available in publicly accessible literature, a comparative analysis of analogous structures, particularly phenylpropanoids and 2-allylphenols, provides valuable insights into the key structural features influencing antifungal activity. This guide synthesizes available data to inform the design of novel antifungal agents based on a phenyl-allyl alcohol scaffold.

Key Structural Insights and Comparative SAR

The antifungal potency of phenyl-allyl alcohol derivatives is significantly influenced by substitutions on both the aromatic ring and the propenyl moiety. The following sections and tables summarize the observed structure-activity relationships for two relevant classes of analogs: 2-allylphenols and phenylpropanoids.

2-Allylphenol Derivatives: Impact of Aromatic Ring Substitution

Research on 2-allylphenol derivatives reveals that modifications to the hydroxyl and allyl groups, as well as the introduction of substituents on the phenyl ring, can dramatically alter antifungal efficacy. These compounds are known to act as respiration inhibitors in fungi.[1][2]

Parent Compound Modification Target Organism IC50 (µg/mL) Key Finding
2-Allylphenol-Botrytis cinerea68Baseline activity.[2]
2-AllylphenolHydroxyl to MethoxyBotrytis cinerea2Significant increase in activity.[2]
2-AllylphenolHydroxyl to AcetylBotrytis cinerea1Potent activity enhancement.[2]
2-AllylphenolAddition of nitro group para to hydroxylPhytophthora cinnamomi-Enhanced antifungal activity.[1]

Summary of SAR for 2-Allylphenol Derivatives:

  • Hydroxyl Group Modification: Masking the phenolic hydroxyl group with a methoxy or acetyl group leads to a substantial increase in antifungal activity against Botrytis cinerea.[2] This suggests that either the hydrogen-bonding potential of the hydroxyl group is detrimental to activity or that these modifications improve other properties like cell permeability.

  • Aromatic Ring Substitution: The introduction of an electron-withdrawing nitro group on the phenyl ring enhances antifungal activity.[1] The position of this substituent is also crucial for activity.

Phenylpropanoid Derivatives: Role of the Propenyl Side Chain

Studies on phenylpropanoids, such as anethole and its derivatives, highlight the importance of the alkyl chain and specific functional groups for antifungal potency.[3][4]

Parent Compound Modification Target Organism Observation
Anethole (p-propenylanisole)-Saccharomyces cerevisiae, Candida albicansExhibits antifungal activity.[3][4]
p-AlkylanisolesVariation of p-alkyl chain length (C2-C6)Saccharomyces cerevisiae, Candida albicansAntifungal potency is related to the alkyl chain length.[3][4]
AnetholeRemoval of methoxy groupSaccharomyces cerevisiae, Candida albicansMethoxy group is important for antifungal potency.[3][4]
AnetholeSaturation of the propenyl double bondSaccharomyces cerevisiae, Candida albicansThe double bond is not critical for antifungal potency but is associated with inhibition of drug efflux.[3][4]

Summary of SAR for Phenylpropanoid Derivatives:

  • Para-Alkyl Chain: The length of the alkyl substituent at the para-position of the phenyl ring directly influences antifungal activity.[3][4]

  • Methoxy Group: The presence of a methoxy group on the phenyl ring is a key contributor to the antifungal potency of anethole.[3][4]

  • Propenyl Double Bond: While the double bond in the propenyl side chain is not essential for direct antifungal killing, it appears to play a role in inhibiting drug efflux mechanisms in fungi.[3][4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antifungal properties of phenyl-allyl alcohol analogs.

Fungal Strains and Culture Conditions
  • Fungal Strains: Standard laboratory strains (e.g., ATCC strains) and clinical isolates of relevant fungi (e.g., Candida albicans, Botrytis cinerea, Aspergillus fumigatus) are used.

  • Culture Media: Fungi are typically cultured on appropriate agar plates (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and in liquid broths (e.g., RPMI-1640 medium for susceptibility testing).

  • Incubation: Cultures are incubated at optimal temperatures (e.g., 30-37°C) for a sufficient period to allow for growth.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Fungal cultures are grown, and a standardized inoculum (e.g., 0.5–2.5 x 10³ cells/mL) is prepared in the appropriate test medium.

  • Compound Dilution: The test compounds are serially diluted in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well containing the diluted compounds. The plates are then incubated at the appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mycelial Growth Inhibition Assay (for molds)
  • Plate Preparation: The test compounds are incorporated into a suitable agar medium at various concentrations.

  • Inoculation: A small plug of mycelium from a fresh fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature.

  • Measurement: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The IC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[2]

Visualizing Structure-Activity Relationships and Experimental Workflow

General SAR of Phenyl-Allyl Alcohol Analogs

SAR_Summary cluster_activity Impact on Antifungal Activity Scaffold Phenyl-Allyl Alcohol Aromatic Aromatic Ring (Phenyl) Scaffold->Aromatic Substitution Allyl Allyl Group Scaffold->Allyl Modification Activity Activity Aromatic->Activity Size & Electronic Effects (e.g., -NO2, -OCH3) Allyl->Activity Chain Length & Saturation SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Design & Synthesize Analogs PrimaryScreening Primary Antifungal Screening (e.g., MIC) Synthesis->PrimaryScreening SecondaryScreening Secondary Assays (e.g., Fungicidal/Fungistatic) PrimaryScreening->SecondaryScreening Active Hits DataAnalysis Analyze Activity Data SecondaryScreening->DataAnalysis SAR Establish Structure-Activity Relationships DataAnalysis->SAR LeadOpt Optimize Lead Compound SAR->LeadOpt LeadOpt->Synthesis Iterative Design

References

Safety Operating Guide

Proper Disposal of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2,4-Difluorophenyl)prop-2-en-1-ol (CAS No. 141113-36-2) was publicly available at the time of this writing. The following disposal procedures are based on the chemical's structure as a fluorinated aromatic alcohol and general principles for handling halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

I. Hazard Identification and Waste Classification

Due to the lack of a specific SDS, a definitive hazard classification is not possible. However, based on its chemical structure—a difluorinated phenyl group attached to a propenol—it is prudent to handle this compound as a hazardous substance.

Inferred Hazards:

  • Halogenated Organic Compound: The presence of two fluorine atoms classifies this as a halogenated organic compound. Halogenated waste streams must be segregated from non-halogenated ones.[1][2][3][4][5]

  • Potential Flammability: As an alcohol, it may be ignitable. Liquids with a flashpoint below 140°F (60°C) are considered ignitable hazardous waste.[6]

  • Potential Toxicity: Many fluorinated organic compounds exhibit toxicity.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Waste Classification: This chemical should be treated as hazardous waste . Depending on its specific properties, it would likely be assigned a Resource Conservation and Recovery Act (RCRA) waste code of D001 (Ignitability) if it is a flammable liquid.[6] It may also fall under F-listed wastes from non-specific sources if it is a spent solvent.[7][8]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully-buttoned laboratory coat.
III. Waste Segregation and Collection

Proper segregation is a critical step in the safe disposal of chemical waste.

  • Halogenated Waste Stream: Collect this compound waste in a designated container for halogenated organic liquids .[1][2][3][4][5] Do not mix with non-halogenated waste.

  • Container: Use a compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste ," the full chemical name "This compound ," and an indication of the hazards (e.g., "Ignitable," "Halogenated Organic").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed except when adding waste.

IV. Disposal Procedure

The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9][10][11][12][13] This process ensures the complete destruction of the chemical.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect the this compound waste in the properly labeled halogenated waste container within the SAA.

  • Arrange for Pickup: Once the container is nearly full (do not overfill), contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete all required waste disposal forms as provided by your EHS department.

Forbidden Disposal Methods:

  • DO NOT pour this chemical down the drain.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

  • DO NOT dispose of this chemical in the regular trash.

V. Spill Management

In the event of a spill, follow these procedures:

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and any contaminated debris.

    • Place the collected waste into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Caption: Spill response decision tree.

References

Personal protective equipment for handling 2-(2,4-Difluorophenyl)prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a compound requiring careful management in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant operational environment.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[4]To protect eyes from accidental splashes which could cause serious damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene).[4] Two pairs of chemotherapy-grade gloves may be advisable for handling hazardous compounds.[3]To prevent skin contact, as the compound may be harmful.[1]
Body Protection A fully-buttoned, flame-resistant lab coat.[4] For larger quantities, a chemical-resistant apron may be necessary.[4]To protect the skin from potential exposure and splashes.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1]To minimize the inhalation of any vapors or aerosols.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for safe handling.

G cluster_prep Preparation cluster_work Chemical Work cluster_cleanup Post-Work prep_area Prepare Work Area (Fume Hood, No Ignition Sources) don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe perform_work Perform Chemical Work (Inside Fume Hood) don_ppe->perform_work Proceed collect_waste Collect Waste (Labeled, Sealed Container) perform_work->collect_waste Complete decontaminate Decontaminate Area & Equipment collect_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1][6] Seek immediate medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]
Spill For a small spill, absorb with an inert, non-combustible material like vermiculite or sand.[2] For a large spill, evacuate the area and contact the institution's emergency response team.[2] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Waste: this compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.[2]

  • Avoid Mixing: Do not mix this compound with strong acids, bases, or oxidizing agents in the waste container.[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[6]

Disposal Workflow:

G cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal segregate Segregate as Halogenated Waste collect Collect in Labeled Container segregate->collect store Store in Secondary Containment collect->store Seal pickup Arrange EHS Pickup store->pickup Request incinerate High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods:

  • DO NOT pour down the drain.[2]

  • DO NOT allow to evaporate in a fume hood as a means of disposal.[2]

  • DO NOT dispose of in regular trash.[2]

The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste facility.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)prop-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.